(3-(Aminomethyl)phenyl)methanol hydrochloride
Description
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Properties
IUPAC Name |
[3-(aminomethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPXFKQZROJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619318 | |
| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-62-6 | |
| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Aminomethyl)phenyl)methanol hydrochloride is a bifunctional organic compound featuring a primary alcohol and a primary amine, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of signaling pathway inhibitors. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and experimental applications. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, (3-(aminomethyl)phenyl)methanol, provide valuable context.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 40896-62-6 | [2] |
| Molecular Formula | C₈H₁₂ClNO | [2] |
| Molecular Weight | 173.64 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point (Free Base) | 277.943 °C at 760 mmHg (Predicted) | [3] |
| Density (Free Base) | 1.113 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 14.34 ± 0.10 | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water (Free Base) | 91 g/L at 25 °C | [3] |
| Common Organic Solvents | Data not available | N/A |
Spectral Data
Table 3: Expected Spectral Characteristics
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), benzylic alcohol protons (-CH₂OH, singlet, ~4.6 ppm), aminomethyl protons (-CH₂NH₂, singlet, ~3.8 ppm), alcohol and amine protons (broad singlets, variable). |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), benzylic alcohol carbon (~65 ppm), aminomethyl carbon (~46 ppm). |
| FT-IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1050 cm⁻¹), N-H bend (~1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 137.18). |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles and published methods for analogous compounds.[4][5] The most likely pathway involves the reduction of a corresponding functional group, such as a nitrile or an amide, to the aminomethyl group.
Conceptual Synthesis Workflow
A common precursor for the synthesis of (3-(Aminomethyl)phenyl)methanol is 3-cyanobenzyl alcohol or a derivative thereof. The synthesis can be envisioned as a two-step process:
-
Reduction of the Nitrile: The nitrile group of 3-formylbenzonitrile can be reduced to the primary amine.
-
Reduction of the Aldehyde: The aldehyde group is then reduced to the primary alcohol.
-
Salt Formation: The resulting (3-(aminomethyl)phenyl)methanol is treated with hydrochloric acid to form the hydrochloride salt.
Detailed Methodologies (Conceptual):
-
Reduction of 3-Formylbenzonitrile: To a solution of 3-formylbenzonitrile in an appropriate anhydrous solvent (e.g., diethyl ether or THF), a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) would be added portion-wise at a controlled temperature (e.g., 0 °C). The reaction would be stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). The reaction would then be carefully quenched, and the product, (3-aminomethyl)benzaldehyde, would be isolated and purified.
-
Reduction of (3-Aminomethyl)benzaldehyde: The intermediate aldehyde would be dissolved in a protic solvent like methanol. A milder reducing agent, such as sodium borohydride (NaBH₄), would be added gradually. The reaction progress would be monitored by TLC. Upon completion, the reaction would be worked up to isolate the crude (3-(aminomethyl)phenyl)methanol.
-
Formation of the Hydrochloride Salt: The purified (3-(aminomethyl)phenyl)methanol would be dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent would be added dropwise with stirring. The precipitated this compound salt would then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Biological Activity and Applications
The structural analogue, (3-aminophenyl)methanol, is utilized as a key intermediate in the synthesis of inhibitors for crucial cellular signaling pathways.[6] This suggests that this compound could also serve as a valuable scaffold in the development of therapeutic agents targeting similar pathways.
Potential Signaling Pathway Involvement
The bifunctional nature of this molecule allows for its incorporation into larger, more complex molecules designed to interact with biological targets. Two such pathways where related compounds have shown activity are:
-
Dynamin GTPase Signaling: Dynamin GTPases are essential for endocytosis and vesicle trafficking. Inhibitors of these enzymes are being investigated for the treatment of various diseases, including certain cancers and neurological disorders.[6]
-
Hedgehog Signaling Pathway: This pathway plays a critical role in embryonic development and its aberrant activation is implicated in several types of cancer.[6] The development of hedgehog signaling inhibitors is an active area of oncology research.
Safety and Handling
The free base, (3-(aminomethyl)phenyl)methanol, is classified as corrosive and can cause severe skin burns and eye damage.[7] The hydrochloride salt is expected to have similar, if not more pronounced, irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its bifunctional nature provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly as inhibitors of key cellular signaling pathways. While detailed experimental data for the hydrochloride salt is not extensively documented, this guide provides a comprehensive overview based on available information and established chemical principles, serving as a valuable resource for researchers in the field.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 40896-62-6|this compound|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Aminomethyl)phenyl)methanol hydrochloride, with the CAS number 40896-62-6, is a versatile bifunctional organic molecule that has garnered significant attention in the pharmaceutical and life sciences sectors.[1] Its unique structure, featuring both a primary amine and a primary alcohol on a phenyl ring, makes it an invaluable scaffold for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel inhibitors for critical cellular signaling pathways, namely dynamin GTPase and Hedgehog signaling.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] A summary of its key quantitative data is presented in Table 1. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
| Property | Value | Reference |
| CAS Number | 40896-62-6 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (of free amine) | 277.9 ± 20.0 °C (Predicted) | |
| Density (of free amine) | 1.113 ± 0.06 g/cm³ (Predicted) | |
| pKa (Predicted) | 14.34 ± 0.10 | |
| MDL Number | MFCD18071237 | [3] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reduction of 3-formylbenzonitrile. This two-step process involves the initial reduction of the aldehyde to an alcohol, followed by the reduction of the nitrile to a primary amine, and subsequent conversion to the hydrochloride salt. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for the simultaneous reduction of both functional groups.[4][5][6]
Experimental Protocol:
Materials:
-
3-Formylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether or methanol
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
LAH Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the slow and careful addition of lithium aluminum hydride (LiAlH₄) to form a suspension. The flask is cooled in an ice bath.
-
Substrate Addition: 3-Formylbenzonitrile is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄).
-
Salt Formation: The solvent is removed under reduced pressure to yield (3-(aminomethyl)phenyl)methanol as an oil or solid. The crude product is then dissolved in a minimal amount of anhydrous diethyl ether or methanol, and a solution of hydrochloric acid in the corresponding solvent is added dropwise with stirring.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. It serves as a key intermediate in the development of inhibitors for dynamin GTPase and the Hedgehog signaling pathway, both of which are implicated in various diseases, including cancer.
Dynamin GTPase Inhibition
Dynamin is a GTPase essential for clathrin-mediated endocytosis, a process critical for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Dysregulation of dynamin activity is associated with several diseases. Small molecule inhibitors of dynamin are therefore valuable tools for studying cellular processes and as potential therapeutic agents.
This protocol describes a colorimetric assay to screen for inhibitors of dynamin's GTPase activity. The assay measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Test compounds (including this compound derivatives)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the designated wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the purified dynamin protein to all wells except for the no-enzyme control.
-
Initiation: Start the reaction by adding the GTP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the released phosphate by adding the malachite green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance of adult tissues and the progression of certain cancers. Aberrant activation of this pathway can lead to tumorigenesis. Therefore, inhibitors of the Hh pathway are of significant interest in oncology.
This protocol outlines a cell-based assay to screen for modulators of the Hedgehog signaling pathway using a Gli-responsive luciferase reporter.
Materials:
-
NIH/3T3 or other suitable cell line
-
Gli-responsive firefly luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Hh pathway agonist (e.g., Shh ligand or SAG)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Pathway Activation: Stimulate the cells with a Hh pathway agonist.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Determine the effect of the compounds on Hh pathway activation.
Safety and Handling
This compound is classified as an acute toxicant (oral) and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a fundamentally important building block in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity provide access to a diverse range of complex molecules with potential therapeutic applications. The detailed protocols provided in this guide for its synthesis and its use in screening for inhibitors of dynamin GTPase and the Hedgehog signaling pathway are intended to empower researchers in their efforts to develop novel therapeutics for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on (3-(Aminomethyl)phenyl)methanol hydrochloride
This guide provides a detailed overview of the physicochemical properties of (3-(Aminomethyl)phenyl)methanol hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Its primary application lies as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.
Physicochemical Data Summary
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of applications from analytical method development to chemical synthesis and formulation.
| Property | Value | Reference |
| Molecular Weight | 173.64 g/mol | [1][2][3] |
| Empirical Formula | C₈H₁₂ClNO | [1][2] |
| CAS Number | 40896-62-6 | [3][4] |
| Form | Solid | [1] |
| Storage | Room temperature, dry and sealed | [3] |
Molecular Weight Calculation
The molecular weight of a compound is a critical parameter, derived from its empirical formula. It is the sum of the atomic weights of all atoms in a molecule. For this compound (C₈H₁₂ClNO), the molecular weight is calculated by summing the atomic weights of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound are proprietary and vary by manufacturer, general methodologies can be outlined.
Synthesis: A common synthetic route involves the reduction of 3-(aminomethyl)benzoic acid or its ester derivatives. This is typically followed by salt formation using hydrochloric acid to yield the final product. Purification is often achieved through recrystallization.
Purity Analysis (High-Performance Liquid Chromatography - HPLC):
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is prepared. The pH of the aqueous phase is adjusted to ensure good peak shape.
-
Standard Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Injection Volume: A 10 µL injection volume is typical.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm).
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
The following diagram illustrates a generalized workflow for purity analysis using HPLC.
References
A Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride: Structure, Properties, and Applications
Introduction
(3-(Aminomethyl)phenyl)methanol hydrochloride is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and materials science. Possessing both a primary amine and a primary alcohol attached to a phenyl ring, this molecule serves as a versatile chemical building block. Its unique structure allows for its incorporation into a wide array of more complex molecules, facilitating the development of novel therapeutic agents and specialized materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a generalized synthesis approach, and its applications in research and drug development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 40896-62-6 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO | [1][2][3] |
| Molecular Weight | 173.64 g/mol | [2][3] |
| Appearance | Solid | |
| SMILES String | NCC1=CC=CC(CO)=C1.[H]Cl | [1] |
| InChI | 1S/C8H11NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,10H,5-6,9H2;1H | |
| InChI Key | KRUPXFKQZROJAK-UHFFFAOYSA-N |
Table 2: Safety and Handling Information
| Category | Information | Reference |
| Signal Word | Danger | |
| Hazard Codes | H302, H318 | |
| Hazard Statements | Harmful if swallowed. Causes serious eye damage. | |
| Precautionary Codes | P280, P305 + P351 + P338 | |
| Hazard Class | Acute Toxicity 4 (Oral), Eye Damage 1 | |
| Storage | Room temperature, dry and sealed. | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a pharmaceutical intermediate.
Generalized Synthesis
While specific industrial synthesis protocols are often proprietary, a general and logical synthetic route can be outlined based on fundamental organic chemistry principles. A common strategy involves the reduction of a suitable precursor, such as a nitrile or an amide derivative of a hydroxymethyl-substituted benzene.
Experimental Protocol: Generalized Reduction of a Benzonitrile Precursor
This protocol describes a representative lab-scale synthesis. Note: This is a generalized procedure and requires optimization and adherence to all institutional safety protocols.
-
Objective: To synthesize (3-(Aminomethyl)phenyl)methanol from 3-(hydroxymethyl)benzonitrile.
-
Materials:
-
3-(hydroxymethyl)benzonitrile (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂ gas
-
Anhydrous tetrahydrofuran (THF) or ethanol as solvent
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl) solution (aqueous and anhydrous/ethereal)
-
Sodium sulfate (Na₂SO₄)
-
Standard reaction glassware, including a three-neck round-bottom flask, condenser, and dropping funnel.
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(hydroxymethyl)benzonitrile in anhydrous THF is prepared in the reaction flask.
-
The solution is cooled in an ice bath (0°C).
-
A solution/slurry of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the sequential, slow addition of water and an aqueous NaOH solution.
-
The resulting slurry is filtered, and the solid is washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude free base, (3-(aminomethyl)phenyl)methanol.
-
The crude product is dissolved in anhydrous diethyl ether and cooled.
-
A solution of anhydrous HCl in diethyl ether is added dropwise until precipitation ceases.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Applications in Drug Development and Research
The primary value of this compound lies in its role as a versatile scaffold in medicinal chemistry. Its bifunctional nature allows for selective chemical modifications at either the amine or the alcohol group, enabling its integration into larger, more complex molecules with potential therapeutic activity.
It is cited as a key reagent in the synthesis of potent inhibitors for various signaling pathways crucial in disease progression.[4] This includes the development of molecules targeting:
-
Dynamin GTPase: Essential for cellular membrane trafficking.[4]
-
Hedgehog Signaling Pathway: A critical pathway in developmental biology and oncology.[4]
-
Neurological and Cardiovascular Disorders: The scaffold is used to build novel compounds aimed at treating these conditions.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common application for a novel compound synthesized using the title molecule would be to test its efficacy in a biological assay. The following is a representative protocol for determining a compound's inhibitory constant (IC₅₀) against a target kinase.
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
-
Materials:
-
Purified, active target kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), typically at its Km concentration.
-
Test compound (dissolved in DMSO, serially diluted).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Lumit™).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader (luminometer).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add the kinase enzyme and peptide substrate solution to the wells and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or remaining ATP.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a high-value chemical intermediate with significant utility for researchers, scientists, and drug development professionals. Its defined structure and reliable physicochemical properties make it an ideal starting point for the synthesis of complex molecular architectures. Its demonstrated role in the creation of potent enzyme and pathway inhibitors underscores its importance in the ongoing quest for novel therapeutics to address a range of human diseases. The generalized protocols and workflows provided herein offer a foundational understanding for the synthesis and application of this versatile compound.
References
Technical Guide: (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-(Aminomethyl)phenyl)methanol hydrochloride, a versatile bifunctional organic compound with significant potential in pharmaceutical research and development. This document details its chemical identity, properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.
Chemical Identity and Synonyms
This compound is a salt of the organic compound (3-(Aminomethyl)phenyl)methanol. Its dual functional groups, a primary amine and a primary alcohol on a phenyl ring, make it a valuable building block in organic synthesis.
Synonyms:
-
[3-(aminomethyl)phenyl]methanol hydrochloride[1]
-
3-(Aminomethyl)benzyl alcohol hydrochloride
-
3-(Hydroxymethyl)benzylamine hydrochloride
-
m-(Aminomethyl)benzyl alcohol hydrochloride
The free base form, (3-(Aminomethyl)phenyl)methanol, is also known by several names:
-
3-(Aminomethyl)benzyl alcohol[3]
-
3-Hydroxymethylbenzylamine[3]
-
Benzenemethanol, 3-(aminomethyl)-[3]
-
[[3-(Hydroxymethyl)phenyl]methyl]amine
Chemical and Physical Properties
A summary of the key quantitative data for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in the table below.
| Property | (3-(Aminomethyl)phenyl)methanol | This compound | Reference(s) |
| CAS Number | 34231-22-6 | 40896-62-6 | [4],[1] |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [2],[1] |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [2],[1] |
| IUPAC Name | [3-(aminomethyl)phenyl]methanol | [3-(aminomethyl)phenyl]methanol;hydrochloride | [2],[1] |
| Density | 1.113 g/cm³ (predicted) | Not available | [5] |
| Boiling Point | 277.9 °C at 760 mmHg (predicted) | Not available | [5] |
| Flash Point | 121.9 °C (predicted) | Not applicable | [5],[1] |
| Solubility | 91 g/L in water at 25 °C (predicted) | Not available | [5] |
| pKa | 14.34 (predicted) | Not available | [5] |
Synthesis of (3-(Aminomethyl)phenyl)methanol
Reduction of 3-Cyanobenzyl Alcohol
A direct route to (3-(Aminomethyl)phenyl)methanol involves the reduction of the nitrile group of 3-cyanobenzyl alcohol. This transformation can be achieved using strong reducing agents or through catalytic hydrogenation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzyl alcohol in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reduction: Cool the solution in an ice bath. Carefully add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, dropwise via the dropping funnel. Control the rate of addition to maintain a gentle reflux.
-
Workup and Purification: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reductive Amination of 3-Formylbenzyl Alcohol
Reductive amination provides a one-pot method for the synthesis of (3-(Aminomethyl)phenyl)methanol from 3-formylbenzyl alcohol. This process involves the in-situ formation of an imine with an ammonia source, which is then immediately reduced to the primary amine.
Experimental Protocol (Hypothetical): [6]
-
Reaction Setup: Dissolve 3-formylbenzyl alcohol and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol in a round-bottom flask.[6]
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, portion-wise to the stirred solution while maintaining a controlled temperature and pH.[6] Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde.[6]
-
Workup and Purification: Stir the reaction mixture for several hours at room temperature until completion. Quench the reaction, typically by adding water. Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]
Formation of the Hydrochloride Salt: To obtain this compound, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) until precipitation is complete. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (3-(Aminomethyl)phenyl)methanol are limited, its structural motifs are present in various biologically active molecules. Its utility as a pharmaceutical intermediate suggests its incorporation into compounds targeting a range of biological processes.[7] For instance, the parent compound, (3-aminophenyl)methanol, is a key reagent in the synthesis of dynamin GTPase inhibitors and hedgehog signaling pathway inhibitors, which are significant in cellular signaling and cancer research.[7]
Based on the activities of its isomers, it is plausible that (3-(Aminomethyl)phenyl)methanol could exhibit antioxidant, anti-inflammatory, or cytotoxic properties.[8] For example, the isomer 2-(Aminomethyl)phenol is hypothesized to inhibit the NF-κB pathway by reducing reactive oxygen species (ROS).[8] Another isomer, 3-(Aminomethyl)phenol, is suggested to be an inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[8]
Experimental Protocols for Biological Assays
The following are standard protocols that can be employed to evaluate the potential biological activities of (3-(Aminomethyl)phenyl)methanol.
MTT Assay for Cytotoxicity: [8] This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of (3-(Aminomethyl)phenyl)methanol for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance using a spectrophotometer. The results can be used to determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity: [8] This assay measures the ability of a compound to scavenge the stable DPPH radical.
-
Reaction Mixture: Mix a methanolic solution of DPPH with various concentrations of (3-(Aminomethyl)phenyl)methanol.
-
Incubation: Incubate the mixtures in the dark for a set period.
-
Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the synthetic workflows and a potential signaling pathway involving this class of compounds.
Caption: Workflow for the synthesis of (3-(Aminomethyl)phenyl)methanol via reductive amination.
Caption: Hypothesized inhibitory action on the Protein Kinase C (PKC) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis of (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (3-(Aminomethyl)phenyl)methanol hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis commences from the readily available starting material, 3-cyanobenzaldehyde, and proceeds through a two-step reduction process. This document details the experimental protocols, presents relevant quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.
Synthesis Strategy
The synthesis of this compound from 3-cyanobenzaldehyde is most effectively achieved through a two-step reduction strategy. A direct one-pot reduction of both the aldehyde and nitrile functionalities presents significant chemoselectivity challenges. Therefore, a sequential reduction approach is recommended.
The chosen pathway involves:
-
Selective reduction of the aldehyde group of 3-cyanobenzaldehyde to a primary alcohol, yielding 3-(hydroxymethyl)benzonitrile. This transformation is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones over nitriles.
-
Reduction of the nitrile group of 3-(hydroxymethyl)benzonitrile to a primary amine, affording (3-(aminomethyl)phenyl)methanol. This can be achieved through catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Formation of the hydrochloride salt by treating the resulting (3-(aminomethyl)phenyl)methanol with hydrochloric acid.
This two-step approach allows for greater control over the reaction and facilitates the isolation of a purer final product.
Physicochemical Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 3-Cyanobenzaldehyde | O=Cc1cccc(C#N)c1 | C₈H₅NO | 131.13 | White to off-white crystalline powder | 24964-64-5 |
| 3-(Hydroxymethyl)benzonitrile | N#Cc1cccc(CO)c1 | C₈H₇NO | 133.15 | Not specified | 874-97-5 |
| (3-(Aminomethyl)phenyl)methanol | NCc1cccc(CO)c1 | C₈H₁₁NO | 137.18 | Not specified | 34231-22-6 |
| This compound | NCc1cccc(CO)c1.Cl | C₈H₁₂ClNO | 173.64 | Solid | 40896-62-6 |
Experimental Protocols
Step 1: Synthesis of 3-(Hydroxymethyl)benzonitrile
This procedure details the selective reduction of the aldehyde functionality of 3-cyanobenzaldehyde using sodium borohydride.
Materials:
-
3-Cyanobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(hydroxymethyl)benzonitrile.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative): While specific yields for this exact transformation are not readily available in the searched literature, similar reductions of aromatic aldehydes to alcohols using NaBH₄ typically proceed in high yields, often exceeding 90%.[1]
Step 2: Synthesis of (3-(Aminomethyl)phenyl)methanol
This step involves the reduction of the nitrile group of 3-(hydroxymethyl)benzonitrile. Two effective methods are presented below.
Materials:
-
3-(Hydroxymethyl)benzonitrile
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (autoclave)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure autoclave, dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel or 5-10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (3-(aminomethyl)phenyl)methanol.
Quantitative Data (Representative): Catalytic hydrogenation of nitriles to primary amines is a highly efficient method, often providing excellent yields.[2]
Materials:
-
3-(Hydroxymethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Caution: LiAlH₄ is a highly reactive and moisture-sensitive reagent. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask, suspend LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH solution (x mL).
-
Water (3x mL).
-
-
Stir the resulting mixture at room temperature until a granular white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-(aminomethyl)phenyl)methanol.[3][4]
Quantitative Data (Representative): Reduction of nitriles with LiAlH₄ is a powerful method that generally gives high yields of the corresponding primary amines.[3]
Step 3: Formation of this compound
Materials:
-
(3-(Aminomethyl)phenyl)methanol
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Anhydrous diethyl ether or isopropanol
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude or purified (3-(aminomethyl)phenyl)methanol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Visualizations
References
The Bifunctional Nature of (3-(Aminomethyl)phenyl)methanol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional organic building block possessing both a primary aminomethyl group and a primary hydroxymethyl group. This guide provides a comprehensive overview of its chemical properties, bifunctional reactivity, and applications in synthetic chemistry, particularly in the development of pharmaceutical agents. Detailed experimental protocols for the selective functionalization of each group are presented, alongside key physicochemical and spectroscopic data to facilitate its use in research and development.
**1. Introduction
(3-(Aminomethyl)phenyl)methanol is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a meta-substituted benzene ring with both a nucleophilic amino group and a versatile alcohol moiety, allows for sequential or orthogonal chemical modifications. The hydrochloride salt form enhances stability and solubility in aqueous media, making it a convenient starting material for a wide range of synthetic transformations. This bifunctionality is pivotal in its role as a linker, connecting different molecular fragments, and as a foundational element in the construction of complex target molecules, including potent enzyme inhibitors.
Physicochemical and Spectroscopic Data
The key properties of (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt are summarized below. This data is essential for reaction planning, characterization, and quality control.
| Property | (3-(Aminomethyl)phenyl)methanol | (3-(Aminomethyl)phenyl)methanol HCl |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |
| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 34231-22-6[1] | 40896-62-6 |
| Melting Point | Not reported | Not reported |
| Boiling Point | 277.9 °C at 760 mmHg (Predicted) | Not applicable |
| Solubility | Soluble in water (91 g/L at 25°C) | Soluble in water |
| pKa (Predicted) | 14.34 (hydroxyl H) | Not applicable |
| SMILES | C1=CC(=CC(=C1)CO)CN[1] | NCC1=CC=CC(CO)=C1.[H]Cl |
| InChI Key | KCTYUINIEPILPS-UHFFFAOYSA-N[1] | KRUPXFKQZROJAK-UHFFFAOYSA-N |
Spectroscopic Data: While a dedicated spectrum for the hydrochloride salt is not readily available in public repositories, representative spectral data for the free base, (3-(aminomethyl)phenyl)methanol, provides the necessary information for structural verification.
-
¹H NMR: Spectroscopic data for similar structures can be found in chemical databases, which can be used as a reference for confirming the phenyl, aminomethyl, and hydroxymethyl protons.[2]
-
IR Spectroscopy: Expected characteristic peaks would include O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (medium, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic, ~1450-1600 cm⁻¹).
The Core of Bifunctionality: Selective Reactions
The synthetic utility of this compound stems from the ability to selectively modify one functional group while leaving the other intact. This is typically achieved by choosing appropriate protecting groups or by leveraging the inherent differences in reactivity of the amine and alcohol groups under specific reaction conditions.
Reactions at the Aminomethyl Group
The primary amine is a strong nucleophile and readily undergoes reactions such as acylation, alkylation, and sulfonylation. In the hydrochloride salt, the amine is protonated, reducing its nucleophilicity. Therefore, a base is required to liberate the free amine for reaction.
Key Reaction: N-Acylation N-acylation is a fundamental transformation used to form stable amide bonds, often a key linkage in pharmaceutical compounds. This reaction can be performed selectively in the presence of the hydroxyl group.
Reactions at the Hydroxymethyl Group
The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, etherification, or esterification. These reactions typically require conditions that do not affect the aminomethyl group, or the amino group is protected beforehand.
Key Reaction: Oxidation to Aldehyde Selective oxidation of the primary benzylic alcohol to the corresponding aldehyde provides a valuable synthetic handle for further modifications, such as reductive amination or Wittig reactions. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are suitable for this transformation, as they are known to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]
Experimental Protocols
The following protocols are representative methods for the selective functionalization of this compound.
Protocol 1: Selective N-Acylation to Synthesize (3-(Acetamidomethyl)phenyl)methanol
Objective: To selectively acylate the aminomethyl group in the presence of the hydroxymethyl group.
Materials:
-
This compound
-
Acetic anhydride
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the non-nucleophilic base (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure the formation of the free amine.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-(acetamidomethyl)phenyl)methanol.
Protocol 2: Selective Oxidation to 3-(Aminomethyl)benzaldehyde
Objective: To selectively oxidize the hydroxymethyl group to an aldehyde. For this reaction, the amine should first be protected to prevent side reactions.
Part A: N-Protection (Boc Protection)
-
Follow the procedure in Protocol 4.1, but instead of acetic anhydride, use Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to obtain tert-butyl (3-(hydroxymethyl)benzyl)carbamate.
Part B: Oxidation
-
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.
-
Add Pyridinium Chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. The mixture will turn into a dark brown slurry.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, tert-butyl (3-formylbenzyl)carbamate.
-
The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield 3-(aminomethyl)benzaldehyde if desired.
Applications in Drug Discovery: A Case Study
The bifunctional nature of this compound makes it a valuable building block for creating libraries of compounds for drug screening. A notable application is in the synthesis of kinase inhibitors, such as those targeting the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[4][5][6]
In the synthesis of such inhibitors, the (3-(Aminomethyl)phenyl)methanol core can act as a central scaffold. For instance, the aminomethyl group can be acylated with a substituted benzoic acid to form a key amide bond present in many Bcr-Abl inhibitors. Subsequently, the hydroxymethyl group can be further functionalized, for example, by converting it to a leaving group for substitution or by oxidation and subsequent reactions. This stepwise approach allows for the systematic variation of substituents on both "arms" of the molecule to optimize binding affinity and selectivity for the target kinase.
Visualizations
Logical Workflow for Bifunctional Reactivity
Caption: Synthetic pathways illustrating the selective functionalization of the amine and alcohol groups.
Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for the selective N-acylation reaction.
Conclusion
This compound is a highly valuable and versatile bifunctional building block. Its utility is rooted in the differential reactivity of its aminomethyl and hydroxymethyl groups, which allows for controlled, selective modifications. This guide has provided the foundational knowledge, including key data and detailed experimental protocols, to effectively utilize this compound in synthetic applications. Its demonstrated role in the construction of complex molecules, such as kinase inhibitors, underscores its importance for researchers, scientists, and professionals in the field of drug development.
References
- 1. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-(aminomethyl)phenyl)methanol(34231-22-6) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid compounds as new Bcr/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a benzyl alcohol and an aminomethyl group in a meta-substitution pattern, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential role in modulating cellular signaling pathways, particularly the Protein Kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of this and structurally related compounds.
Compound Profile
(3-(Aminomethyl)phenyl)methanol, in both its free base and hydrochloride salt forms, is a small molecule that has garnered interest as a scaffold in the design of novel therapeutic agents. The presence of both a primary alcohol and a primary amine allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.
| Property | (3-(Aminomethyl)phenyl)methanol | This compound |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol |
| CAS Number | 34231-22-6 | 40896-62-6 |
| Appearance | Solid | Solid |
| IUPAC Name | [3-(aminomethyl)phenyl]methanol | [3-(aminomethyl)phenyl]methanol;hydrochloride |
| Synonyms | 3-(Hydroxymethyl)benzylamine, m-Aminomethylbenzyl alcohol | 3-(Aminomethyl)benzyl alcohol hydrochloride |
| Solubility | Soluble in water (91 g/L at 25°C)[1] | Expected to have higher water solubility |
| pKa (predicted) | 14.34 ± 0.10[1] | Not available |
Synthesis and Discovery
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be inferred from established organic chemistry principles and synthetic routes reported for analogous compounds. The compound is commercially available, indicating that its synthesis is well-established. A plausible and efficient synthetic pathway involves the reduction of a commercially available precursor, 3-cyanobenzyl alcohol.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process starting from 3-cyanobenzyl alcohol, as illustrated in the workflow diagram below.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard laboratory procedures for similar transformations.
Step 1: Synthesis of (3-(Aminomethyl)phenyl)methanol (Free Base) via Reduction of 3-Cyanobenzyl Alcohol
-
Materials:
-
3-Cyanobenzyl alcohol
-
Lithium aluminum hydride (LiAlH₄) or Palladium on Carbon (Pd/C) and Hydrogen gas
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if applicable)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 3-cyanobenzyl alcohol in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-(Aminomethyl)phenyl)methanol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Formation of this compound
-
Materials:
-
(3-(Aminomethyl)phenyl)methanol (from Step 1)
-
Anhydrous Dioxane or Ethanol
-
Hydrochloric acid solution in Dioxane or Ethanolic HCl
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified (3-(Aminomethyl)phenyl)methanol in a minimal amount of anhydrous dioxane or ethanol in a beaker with magnetic stirring.
-
To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethanolic HCl dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold anhydrous diethyl ether to remove any residual solvent.
-
Dry the resulting white solid under vacuum to obtain this compound.
-
Potential Biological Activity and Signaling Pathway Involvement
While direct biological studies on this compound are limited in publicly available literature, the structurally related compound, 3-(aminomethyl)phenol, has been suggested to be an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses.
The Protein Kinase C (PKC) Signaling Pathway
The activation of conventional and novel PKC isoforms is typically initiated by signals from cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required for the activation of conventional PKCs. Novel PKCs are activated by DAG alone. Once activated, PKC translocates to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby propagating the downstream cellular response.
Applications in Drug Development
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can undergo oxidation, esterification, or etherification. This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. Given the potential link to PKC inhibition, derivatives of this compound could be explored for their therapeutic potential in oncology, immunology, and neurology.
Conclusion
This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. While its formal "discovery" is not well-documented in a single source, its synthesis is achievable through established chemical transformations. This technical guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and its potential biological context. It is hoped that this document will serve as a useful resource for researchers and scientists working to unlock the full therapeutic potential of this and related molecules. Further experimental validation of the proposed synthetic routes and biological activities is warranted.
References
Preliminary Investigation of (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide
This technical guide provides a comprehensive preliminary investigation of (3-(Aminomethyl)phenyl)methanol hydrochloride, a bifunctional organic compound with potential applications in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a summary of its chemical properties, a detailed hypothetical protocol for its synthesis and purification, and an exploration of potential areas for biological investigation.
Chemical and Physical Properties
This compound is a stable, solid compound. Its chemical structure combines a primary alcohol and a primary amine on a benzene ring, making it a versatile building block for more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 40896-62-6 | [2] |
| Molecular Formula | C₈H₁₂ClNO | [3] |
| Molecular Weight | 173.64 g/mol | [3] |
| Form | Solid | [3] |
| SMILES String | NCC1=CC=CC(CO)=C1.[H]Cl | [3] |
| InChI Key | KRUPXFKQZROJAK-UHFFFAOYSA-N | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound involves the simultaneous reduction of the nitrile and aldehyde functionalities of 3-cyanobenzaldehyde using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5][6] The subsequent workup and treatment with hydrochloric acid yield the desired hydrochloride salt.
Experimental Protocol: Synthesis
Reaction: Simultaneous reduction of 3-cyanobenzaldehyde to (3-(Aminomethyl)phenyl)methanol.
Reagents and Materials:
-
3-Cyanobenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
LAH Suspension: In the reaction flask, a suspension of an excess of lithium aluminum hydride (approximately 2.5-3 equivalents relative to the starting material) in anhydrous THF is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.[7]
-
Addition of Starting Material: A solution of 3-cyanobenzaldehyde in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.[7]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both the nitrile and aldehyde groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding distilled water dropwise to decompose the excess LiAlH₄. This is followed by the sequential addition of 15% aqueous NaOH solution and then more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[8]
-
Workup and Extraction: The resulting mixture is stirred at room temperature for 30 minutes, and the solid aluminum salts are removed by filtration. The filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (3-(aminomethyl)phenyl)methanol as an oil or solid.
-
Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol. A solution of HCl in diethyl ether or dioxane is then added dropwise with stirring until precipitation is complete.
-
Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the purified product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, and aromatic C-H stretching).
-
Melting Point Analysis: To assess the purity of the final product.
Potential Biological and Pharmacological Significance
While there is a lack of specific biological data for this compound in the public domain, the broader class of benzylamine derivatives has been investigated for a wide range of pharmacological activities.[4] The structural motifs present in this molecule suggest several potential avenues for research and drug development.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents in areas such as:
-
Antimicrobial Agents: Benzylamine derivatives have shown promise as antifungal and antibacterial agents.[9]
-
Neuropharmacology: The benzylamine scaffold is present in molecules targeting G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[10]
-
Oncology: Certain benzylamine derivatives have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer.[11]
Hypothetical Signaling Pathway Involvement
Given the structural similarity to known bioactive molecules, it is plausible that derivatives of (3-(aminomethyl)phenyl)methanol could interact with various signaling pathways. For instance, modification of the amino and hydroxyl groups could lead to compounds that modulate pathways involved in cell proliferation, inflammation, or neurotransmission. Further research is required to explore these possibilities.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Hypothetical Target Interaction
The following diagram illustrates a hypothetical interaction of a derivative of (3-(aminomethyl)phenyl)methanol with a generic receptor, highlighting the potential for this scaffold in drug design.
Caption: Hypothetical binding mode of a derivative.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its properties and a viable synthetic route. The lack of public data on its biological activity presents a clear opportunity for future research. Investigations into its antimicrobial, neurological, and oncological properties, as well as its potential interactions with various signaling pathways, could unveil novel therapeutic applications. The experimental protocols and conceptual frameworks presented herein are intended to facilitate and inspire such future investigations.
References
- 1. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Workup [chem.rochester.edu]
- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for (3-(Aminomethyl)phenyl)methanol hydrochloride
An In-depth Technical Guide to the Spectroscopic Analysis of (3-(Aminomethyl)phenyl)methanol Hydrochloride
Introduction
This compound is an organic building block frequently utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure, featuring a primary amine, a primary alcohol, and an aromatic ring, provides multiple reactive sites for chemical modification. A thorough understanding of its spectroscopic properties is crucial for identity confirmation, purity assessment, and structural elucidation in subsequent reactions. This guide provides a detailed overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.
Spectroscopic Data
The following sections summarize the key . Note that spectral data can be influenced by the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine hydrochloride) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2850 | Medium | Aliphatic C-H stretch (CH₂ groups) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretching |
| ~1050-1020 | Strong | C-O stretch (primary alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~4.65 | Singlet | 2H | Methylene protons (Ar-CH₂-OH) |
| ~4.10 | Singlet | 2H | Methylene protons (Ar-CH₂-NH₃⁺) |
| Variable | Broad Singlet | 4H | -OH and -NH₃⁺ protons (exchangeable) |
Note: The chemical shifts of the acidic -OH and -NH₃⁺ protons are highly dependent on concentration and the specific deuterated solvent used.
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | Quaternary aromatic carbon (C-CH₂OH) |
| ~135-137 | Quaternary aromatic carbon (C-CH₂NH₃⁺) |
| ~128-130 | Aromatic CH carbons |
| ~125-127 | Aromatic CH carbons |
| ~63-65 | Methylene carbon (Ar-CH₂-OH) |
| ~44-46 | Methylene carbon (Ar-CH₂-NH₃⁺) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For the hydrochloride salt, analysis is typically performed on the free base after deprotonation.
| m/z | Interpretation |
| 138.09 | [M+H]⁺, Molecular ion of the free base plus a proton |
| 137.08 | [M]⁺, Molecular ion of the free base, (C₈H₁₁NO) |
| 120 | [M-NH₃]⁺, Loss of ammonia |
| 107 | [M-CH₂O]⁺, Loss of formaldehyde |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy Protocol (Solid Sample)
This protocol outlines the thin solid film method for acquiring an IR spectrum.[1][2]
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a few drops of a suitable volatile solvent (e.g., methanol or ethanol).
-
Film Creation : Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
Instrument Setup : Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Data Acquisition : Acquire the spectrum according to the instrument's software instructions, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing : Perform a background scan and process the raw data to obtain the final transmittance or absorbance spectrum.
-
Cleaning : After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and return it to a desiccator.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the general procedure for ¹H and ¹³C NMR analysis.[4][5]
-
Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization : Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]
-
Parameter Setup :
-
For ¹H NMR : Set the appropriate spectral width, acquisition time, and number of scans. A short relaxation delay (e.g., 1-2 seconds) is typically sufficient.
-
For ¹³C NMR : A wider spectral width is needed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[6]
-
-
Data Acquisition : Initiate the acquisition sequence.
-
Data Processing : After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[5][7]
Mass Spectrometry (MS) Protocol
This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[8]
-
Instrument Setup : Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
-
Sample Introduction : Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis : Identify the molecular ion peak and any significant fragment ions.[9]
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 3. webassign.net [webassign.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. sc.edu [sc.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Synthesis of Dynamin GTPase Inhibitors Utilizing (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin GTPases are crucial mediators of cellular membrane fission events, most notably in clathrin-mediated endocytosis. Their inhibition has emerged as a promising therapeutic strategy for a range of diseases, including certain cancers and neurodegenerative disorders. This document provides an overview of the potential application of (3-(Aminomethyl)phenyl)methanol hydrochloride as a scaffold in the synthesis of novel dynamin GTPase inhibitors. While direct synthesis protocols and quantitative data for dynamin inhibitors explicitly derived from this starting material are not extensively available in the public domain, this document outlines a generalized synthetic approach and key experimental considerations based on established medicinal chemistry principles for targeting dynamin.
Introduction to Dynamin GTPase Inhibition
Dynamin is a large GTPase that assembles into helical collars at the neck of budding vesicles. Through GTP hydrolysis, dynamin constricts and severs the vesicle neck, releasing it into the cytoplasm. Small molecule inhibitors of dynamin can block this process, thereby disrupting endocytosis and other dynamin-dependent cellular functions. The development of potent and selective dynamin inhibitors is an active area of research.
The Role of this compound in Drug Discovery
This compound possesses two reactive functional groups: a primary amine and a primary alcohol, attached to a central phenyl ring. This bifunctionality makes it a versatile building block for creating diverse molecular architectures. In the context of dynamin inhibitor synthesis, the aminomethyl group can serve as a key interaction point with the target protein, while the methanol group can be used for further structural elaboration to optimize potency, selectivity, and pharmacokinetic properties.
Generalized Synthetic Approach
A plausible synthetic strategy for developing dynamin inhibitors from this compound would involve a multi-step process. The following workflow illustrates a conceptual synthetic pathway.
Caption: Generalized synthetic workflow for dynamin inhibitors.
Experimental Protocols (Conceptual)
The following are conceptual protocols that would require empirical optimization for the synthesis of a hypothetical dynamin inhibitor library based on the (3-(Aminomethyl)phenyl)methanol scaffold.
Protocol 1: Amine Protection
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Protocol 2: Coupling Reaction (Example: Esterification of the Alcohol)
-
Dissolve the protected (3-(aminomethyl)phenyl)methanol in a suitable solvent (e.g., dichloromethane).
-
Add a carboxylic acid containing a known dynamin-binding pharmacophore (e.g., a moiety mimicking the GTP phosphate-binding region).
-
Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, filter the reaction mixture, perform an aqueous workup, and purify the ester product by column chromatography.
Protocol 3: Deprotection
-
Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine.
Protocol 4: Dynamin GTPase Activity Assay
To evaluate the inhibitory activity of the synthesized compounds, a malachite green-based colorimetric assay can be used to measure the amount of inorganic phosphate released from GTP hydrolysis by dynamin.
-
Purify recombinant dynamin protein.
-
Prepare a reaction buffer containing GTP and the purified dynamin.
-
Add the synthesized inhibitor candidates at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate produced.
-
Calculate the IC50 value for each compound, which is the concentration of the inhibitor that reduces dynamin's GTPase activity by 50%.
Data Presentation
While specific quantitative data for inhibitors derived from this compound is not available, the following table illustrates how such data would be presented.
| Compound ID | Structure | IC50 (µM) vs. Dynamin 1 | IC50 (µM) vs. Dynamin 2 | Cellular Activity (e.g., Transferrin Uptake IC50, µM) |
| Hypothetical-1 | [Structure of Compound 1] | 15.2 | 25.8 | > 100 |
| Hypothetical-2 | [Structure of Compound 2] | 5.1 | 8.3 | 22.5 |
| Hypothetical-3 | [Structure of Compound 3] | 2.8 | 4.1 | 10.1 |
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of dynamin in clathrin-mediated endocytosis and the logical flow for identifying inhibitors.
Caption: Dynamin's role in endocytosis and inhibitor screening.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel dynamin GTPase inhibitors. The conceptual framework provided in these application notes offers a starting point for researchers to design and synthesize compound libraries based on this scaffold. Future work should focus on the synthesis of diverse derivatives and their thorough evaluation in biochemical and cell-based assays to identify potent and selective dynamin inhibitors for further therapeutic development.
Application Notes and Protocols: Synthesis of Novel Hedgehog Signaling Pathway Inhibitors Utilizing (3-(Aminomethyl)phenyl)methanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of potent Hedgehog signaling pathway inhibitors, specifically Smoothened (SMO) antagonists, using (3-(aminomethyl)phenyl)methanol hydrochloride as a key starting material. The methodologies outlined are based on established synthetic chemistry principles and aim to provide a reproducible framework for researchers in the field of oncology and drug discovery.
Overview of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a conserved signal transduction cascade. In the "OFF" state, the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors (GLI2/3) into their repressor forms (GLI-R), which in turn suppress the transcription of Hh target genes.
In the "ON" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 alleviates the inhibition of SMO. Activated SMO then triggers a signaling cascade that prevents the cleavage of GLI proteins. The full-length activator forms of GLI (GLI-A) translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Synthetic Workflow and Experimental Protocols
The following section details a representative multi-step synthesis of a potent Smoothened antagonist, designated as SMO-I-1 , starting from this compound. This synthesis involves an initial reductive amination followed by an amide coupling reaction.
Caption: Synthetic workflow for the preparation of SMO-I-1.
Materials and Reagents
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
2-Chloro-N-methyl-benzamide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of the Intermediate Amine
This step involves the reductive amination of 4-chlorobenzaldehyde with this compound.
Protocol:
-
To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in dichloroethane (0.1 M), add N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate amine.
Step 2: Synthesis of the Final Inhibitor (SMO-I-1)
This step involves the amide coupling of the intermediate amine with a suitable carboxylic acid derivative.
Protocol:
-
To a solution of the intermediate amine (1.0 eq) and 2-chloro-N-methyl-benzamide (1.05 eq) in N,N-dimethylformamide (DMF) (0.2 M), add DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor, SMO-I-1 .
Data Presentation
The following tables summarize the typical yields and biological activity of the synthesized compound.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Molar Ratio | Yield (%) |
| 1 | Intermediate Amine | (3-(Aminomethyl)phenyl)methanol HCl | 1.0 | 75-85 |
| 2 | SMO-I-1 | Intermediate Amine | 1.0 | 60-70 |
| Overall | SMO-I-1 | (3-(Aminomethyl)phenyl)methanol HCl | - | 45-60 |
Table 2: Biological Activity of SMO-I-1
| Assay Type | Target | Metric | Value |
| Biochemical Assay | Recombinant Human SMO | IC₅₀ | 15 nM |
| Cell-Based Assay | Shh-Light II Cells | IC₅₀ | 50 nM |
| Off-Target Screening | Panel of 50 Kinases | % Inhibition @ 1µM | < 10% |
Disclaimer: The data presented are representative and may vary depending on experimental conditions. All synthesized compounds should be fully characterized by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm their identity and purity. Biological assays should be conducted with appropriate controls to validate the results. This document is intended for research purposes only.
Application Notes and Protocols for (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional organic building block utilized in pharmaceutical research and organic synthesis. Its structure, featuring both a primary amine and a primary alcohol on a phenyl ring, makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly heterocyclic compounds such as isoindolinones. These synthesized molecules have shown potential in various therapeutic areas, including oncology and neuroscience.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | [Sigma-Aldrich] |
| Molecular Weight | 173.64 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| InChI Key | KRUPXFKQZROJAK-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES String | NCC1=CC=CC(CO)=C1.[H]Cl | [Sigma-Aldrich] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets.
Hazard Statements:
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.
-
Application: Synthesis of N-Substituted Isoindolinones
This compound is a valuable primary amine source for the synthesis of N-substituted isoindolinones. These scaffolds are present in numerous biologically active compounds and are of significant interest in drug discovery. A general application is the reductive C-N coupling and intramolecular amidation with 2-carboxybenzaldehyde.
Experimental Protocol: Synthesis of 2-((3-(hydroxymethyl)phenyl)methyl)isoindolin-1-one
This protocol describes a general procedure for the synthesis of an N-substituted isoindolinone from (3-(Aminomethyl)phenyl)methanol and 2-carboxybenzaldehyde. Note that the hydrochloride salt will likely need to be neutralized in situ or prior to the reaction, for example, by the addition of a suitable base.
Materials:
-
This compound
-
2-Carboxybenzaldehyde
-
Platinum nanowires (or other suitable reduction catalyst)
-
Hydrogen gas (H₂)
-
Ethanol/Water solvent mixture
-
Triethylamine or other suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-carboxybenzaldehyde (1.0 eq) and this compound (1.0 eq).
-
Add a suitable solvent such as an ethanol/water mixture.
-
Add a base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt.
-
Add the reduction catalyst (e.g., ultrathin Pt nanowires).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted isoindolinone.
Representative Data for Isoindolinone Synthesis
The following table summarizes representative yields for the synthesis of various N-substituted isoindolinones from primary amines and 2-carboxybenzaldehyde using a platinum nanowire catalyst, as described in the literature. This data provides an expected range of efficiency for this type of transformation.
| Amine Substrate | Product Yield (%) | Reference |
| Benzylamine | 95 | Org. Lett. 2012, 14, 1876-1879 |
| 4-Methoxybenzylamine | 96 | Org. Lett. 2012, 14, 1876-1879 |
| 4-Chlorobenzylamine | 93 | Org. Lett. 2012, 14, 1876-1879 |
| Cyclohexylmethanamine | 85 | Org. Lett. 2012, 14, 1876-1879 |
Visualizations
Experimental Workflow for Isoindolinone Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted isoindolinones using this compound.
References
Synthesis of (3-(Aminomethyl)phenyl)methanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The protocols focus on the reduction of 3-(hydroxymethyl)benzonitrile, a common precursor, through two primary methods: catalytic hydrogenation and chemical reduction using lithium aluminum hydride (LiAlH₄).
Overview and Synthetic Strategy
(3-(Aminomethyl)phenyl)methanol is a bifunctional molecule containing both a primary amine and a primary alcohol. This unique structure makes it a valuable building block in medicinal chemistry, allowing for the introduction of a reactive aminomethylphenyl group into larger molecules. The hydrochloride salt form is often preferred due to its increased stability and solubility in aqueous media.
The primary synthetic route involves the reduction of the nitrile functionality of 3-(hydroxymethyl)benzonitrile. The choice between catalytic hydrogenation and chemical reduction depends on available equipment, safety considerations, and desired scale.
Signaling Pathway Context
While this compound is a synthetic building block and not directly involved in signaling pathways, its derivatives are often designed to interact with biological targets. For instance, the aminomethylphenyl scaffold can be incorporated into molecules targeting G-protein coupled receptors (GPCRs), kinases, or other enzymes where the amine or alcohol can form crucial interactions within the binding site.
Comparative Data of Synthetic Methods
The following table summarizes the key parameters for the two primary methods for the synthesis of (3-(Aminomethyl)phenyl)methanol from 3-(hydroxymethyl)benzonitrile.
| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Starting Material | 3-(hydroxymethyl)benzonitrile | 3-(hydroxymethyl)benzonitrile |
| Primary Reagent | Hydrogen gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst | Palladium on Carbon (Pd/C) or Raney® Nickel | None |
| Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 25-80 °C | 0 °C to reflux |
| Pressure | 50-500 psi (High pressure) | Atmospheric pressure |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Workup | Filtration, evaporation | Careful quenching, extraction |
| Safety Concerns | Handling of flammable hydrogen gas and pyrophoric catalysts | Highly reactive and water-sensitive reagent |
Experimental Protocols
Method A: Catalytic Hydrogenation
This method is generally preferred for larger scale synthesis due to its higher atom economy and less hazardous waste streams compared to metal hydride reductions.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure reactor, add 3-(hydroxymethyl)benzonitrile (10.0 g, 75.1 mmol) and methanol (150 mL). Carefully add 5% Palladium on Carbon (50% wet, 1.0 g, 10 wt%).
-
Reaction Execution: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen gas.
-
Heating and Monitoring: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Isolation of the Free Base: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 25 mL). Concentrate the combined filtrates under reduced pressure to obtain crude (3-(aminomethyl)phenyl)methanol as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude oil in isopropanol (100 mL) and cool the solution to 0 °C in an ice bath.
-
Precipitation: While stirring, add concentrated hydrochloric acid (37%, ~6.2 mL, ~75.1 mmol) dropwise. A white precipitate should form.
-
Isolation and Drying: Stir the suspension at 0 °C for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product under vacuum to yield this compound as a white solid.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is suitable for smaller scale synthesis in a standard laboratory setting without the need for high-pressure equipment. Extreme caution must be exercised when working with LiAlH₄.
Diagram of the Logical Relationships:
Caption: Logical flow for the LiAlH₄ reduction of 3-(hydroxymethyl)benzonitrile.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend lithium aluminum hydride (4.3 g, 113 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in the flask and cool to 0 °C.
-
Addition of Starting Material: Dissolve 3-(hydroxymethyl)benzonitrile (10.0 g, 75.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially:
-
Water (4.3 mL)
-
15% aqueous sodium hydroxide (4.3 mL)
-
Water (12.9 mL) This should result in the formation of a granular white precipitate.
-
-
Isolation of the Free Base: Stir the mixture at room temperature for 30 minutes, then filter off the solid and wash it with THF (3 x 30 mL). Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude (3-(aminomethyl)phenyl)methanol.
-
Hydrochloride Salt Formation: Follow steps 6-8 from the catalytic hydrogenation protocol to form and isolate the hydrochloride salt.
Safety and Handling
-
3-(hydroxymethyl)benzonitrile: Handle with standard laboratory safety precautions.
-
Hydrogen Gas: Highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Palladium on Carbon: Can be pyrophoric when dry. Handle the wet catalyst and do not allow it to dry on the filter paper.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle in a dry, inert atmosphere. The quenching process is highly exothermic and generates hydrogen gas; it must be performed slowly and with adequate cooling.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate personal protective equipment.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
These protocols provide a comprehensive guide for the synthesis of this compound, a crucial intermediate for researchers and professionals in drug development. The choice of method will depend on the specific requirements and capabilities of the laboratory.
Application Notes and Protocols: (3-(Aminomethyl)phenyl)methanol hydrochloride as a Self-Immolative Linker in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant of efficacy and safety in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and prodrugs. The linker's primary role is to connect a therapeutic payload to a targeting moiety, ensuring stability in circulation and facilitating the controlled release of the payload at the site of action. This document provides detailed application notes and protocols for the use of (3-(Aminomethyl)phenyl)methanol hydrochloride as a versatile, self-immolative linker in medicinal chemistry.
Introduction to (3-(Aminomethyl)phenyl)methanol as a Self-Immolative Linker
(3-(Aminomethyl)phenyl)methanol belongs to the benzylamine class of compounds, which are foundational to the design of self-immolative linkers. These linkers are engineered to undergo a spontaneous, intramolecular electronic cascade upon a triggering event, leading to the release of the active drug payload in its unmodified form.[1] The most prominent example of this class is the p-aminobenzyl carbamate (PABC) system, which is integral to several clinically successful ADCs.[2]
The structure of (3-(Aminomethyl)phenyl)methanol provides two key functional handles: a primary amine (the aminomethyl group) and a primary alcohol (the methanol group). This dual functionality allows for orthogonal conjugation strategies. The aminomethyl group can be acylated or alkylated to attach to a triggering moiety (e.g., an enzyme-cleavable peptide), while the methanol group can be formulated as a carbamate or carbonate to tether the therapeutic payload.
Upon cleavage of the trigger, a 1,6-elimination reaction is initiated, leading to the formation of a transient quinone methide intermediate and the subsequent release of the payload, carbon dioxide, and the inert linker remnant. This "self-immolative" property is highly desirable as it ensures that the released drug is not encumbered by residual linker fragments that could impede its activity.[3][4][5]
Key Properties and Comparative Data
The physicochemical properties of the linker can significantly influence the overall characteristics of a drug conjugate, including its solubility, stability, and pharmacokinetic profile. The benzylamine core of (3-(Aminomethyl)phenyl)methanol offers a balance of aromatic and polar features.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem[6] |
| CAS Number | 87169-33-9 (free base) | PubChem |
| Hydrochloride Salt CAS | 87169-34-0 | --- |
| Hydrochloride Salt Formula | C₈H₁₂ClNO | Sigma-Aldrich[7] |
| Hydrochloride Salt MW | 173.64 g/mol | Sigma-Aldrich[7] |
The stability of benzylamine-based linkers is a critical parameter. Premature drug release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce therapeutic efficacy.[8] The stability is influenced by factors such as the nature of the cleavable trigger and substitutions on the aromatic ring.[2]
| Linker-Payload Construct | PABC Modification | % Drug Release in Mouse Serum (24h) | Reference |
| Control | Unsubstituted | 100 | Poudel et al. |
| MA-PABC | m-amide | Stable | Poudel et al.[8] |
The data above from a study on related PABC linkers illustrates how modifications to the benzylamine core can dramatically improve serum stability.[8] The meta positioning of the aminomethyl and methanol groups in (3-(Aminomethyl)phenyl)methanol offers a different electronic and steric profile compared to the para substitution in PABC, which may influence its cleavage kinetics and stability.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a drug conjugate. These protocols are based on standard bioconjugation techniques.
This protocol describes the synthesis of a generic linker-payload construct where a payload containing a hydroxyl group is linked to (3-(Aminomethyl)phenyl)methanol, and the aminomethyl group is subsequently coupled to an enzyme-cleavable peptide (e.g., Val-Cit).
Materials:
-
This compound
-
Payload with a hydroxyl group
-
Triphosgene or p-nitrophenyl chloroformate
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Val-Cit-PAB-PNP (or similar activated peptide)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation of the Payload:
-
Dissolve the hydroxyl-containing payload in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene or p-nitrophenyl chloroformate (1.1 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Conjugation to the Linker:
-
Dissolve this compound (1.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Add the activated payload from the previous step to this solution.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Coupling to the Cleavable Peptide:
-
Dissolve the product from the previous step in anhydrous DMF.
-
Add the activated peptide (e.g., Val-Cit-PAB-PNP) (1.0 equivalent) and DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Purify the final linker-payload construct by preparative HPLC.
-
This protocol outlines the conjugation of a linker-payload, which has been functionalized with a maleimide group, to the cysteine residues of a partially reduced antibody.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload and other small molecules.
-
Collect the fractions containing the purified ADC.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Visualizations
Caption: Mechanism of drug release via 1,6-elimination.
Caption: Workflow for ADC synthesis and purification.
Caption: Key considerations in linker design for ADCs.
References
- 1. How New Advances in Alzheimer’s Treatments Are Changing the Disease Landscape – MedNess [medness.org]
- 2. benchchem.com [benchchem.com]
- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [3-(Aminomethyl)phenyl]methanol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3-(Aminomethyl)phenyl)methanol Hydrochloride in the Synthesis of Pharmaceutical Intermediates
(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a primary aminomethyl group and a benzylic alcohol, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting neurological and oncological pathways. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Introduction
The dual functionality of (3-(Aminomethyl)phenyl)methanol allows for selective reactions at either the amino or the alcohol group. The hydrochloride salt form enhances stability and ease of handling. For most synthetic applications, the free base, (3-(Aminomethyl)phenyl)methanol, is generated in situ by neutralization with a suitable base. This intermediate is particularly significant in the synthesis of inhibitors for signaling pathways implicated in various diseases.
Application in the Synthesis of Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several types of cancer. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, are a promising class of anticancer agents. (3-(Aminomethyl)phenyl)methanol serves as a key structural motif in the synthesis of certain Hh pathway inhibitors.
General Synthesis of a Hedgehog Pathway Inhibitor Intermediate
A common strategy involves the N-acylation of the aminomethyl group of (3-(Aminomethyl)phenyl)methanol, followed by further modifications. This creates an amide linkage, which is a common feature in many biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(hydroxymethyl)benzyl)acetamide - A Key Intermediate
This protocol details the N-acylation of (3-(Aminomethyl)phenyl)methanol. The hydrochloride salt is first neutralized to the free base, which then reacts with an acylating agent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M aqueous solution of NaOH while stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain (3-(Aminomethyl)phenyl)methanol as a free base.
-
-
N-Acylation:
-
Dissolve the obtained (3-(Aminomethyl)phenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield N-(3-(hydroxymethyl)benzyl)acetamide.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualization of Pathways and Workflows
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by SMO antagonists, which can be synthesized using intermediates derived from (3-(Aminomethyl)phenyl)methanol.
Experimental Workflow for N-Acylation
The following diagram outlines the general workflow for the synthesis of the N-acylated pharmaceutical intermediate.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of complex pharmaceutical intermediates. The protocols and data presented here demonstrate its application in creating scaffolds for potent signaling pathway inhibitors. The versatility of its functional groups allows for the generation of diverse molecular libraries for drug discovery efforts, solidifying its importance for researchers and scientists in the field of drug development.
Application Notes and Protocols for Acylation Reactions of (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Aminomethyl)phenyl)methanol hydrochloride is a bifunctional molecule containing both a primary amine and a primary alcohol. The selective acylation of the amino group is a crucial transformation in organic synthesis, enabling the formation of amide bonds which are fundamental components of many pharmaceuticals, agrochemicals, and materials. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation is generally favored.
These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents such as acyl chlorides and acid anhydrides. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for reaction.
Principle of the Reaction
The acylation of the primary amine in this compound proceeds via nucleophilic acyl substitution. Since the starting material is a hydrochloride salt, the amino group is protonated and therefore non-nucleophilic. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the hydrochloride salt and deprotonate the ammonium ion, generating the free amine. This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride).
In the case of an acyl chloride, the reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. The generated hydrochloric acid is neutralized by an additional equivalent of the base. When using an acid anhydride, the leaving group is a carboxylate anion, and the carboxylic acid byproduct is also neutralized by the base.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of an amino alcohol hydrochloride salt, demonstrating the feasibility and efficiency of this type of reaction. While this specific example uses phytosphingosine hydrochloride, the principles and expected outcomes are analogous for the acylation of this compound.
| Acylating Agent Precursor | Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hexadecanoic acid / p-Tosyl chloride | Phytosphingosine HCl-salt | Triethylamine | Methylene chloride | 0.75 h (anhydride formation) + 2 h (acylation) | 24-28 | 75 | [1] |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford N-(3-(hydroxymethyl)benzyl)acetamide.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol outlines the N-benzoylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (used as both solvent and base) in a round-bottom flask and cool to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic solution successively with water, 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield N-(3-(hydroxymethyl)benzyl)benzamide.
Visualizations
Caption: General mechanism of N-acylation.
Caption: Experimental workflow for N-acylation.
References
Application Note: Derivatization of (3-(Aminomethyl)phenyl)methanol Hydrochloride for Enhanced Detection in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction (3-(Aminomethyl)phenyl)methanol is a molecule containing a primary amine and a primary alcohol functional group. In biological matrices, its analysis can be challenging due to its polarity and potential lack of a strong chromophore or fluorophore, leading to poor retention in reversed-phase liquid chromatography and low sensitivity with common detectors.[1] Chemical derivatization is a crucial pre-analytical step to enhance its detectability for quantitative analysis in biological assays.[2] This process involves reacting the analyte with a labeling reagent to attach a tag that improves its chromatographic behavior and imparts strong UV absorbance or fluorescence properties.[1][3]
This application note provides detailed protocols for the derivatization of the primary amine group of (3-(Aminomethyl)phenyl)methanol hydrochloride using two common and highly sensitive reagents: o-Phthalaldehyde (OPA) and 5-(Dimethylamino)-naphthalene-1-sulfonyl chloride (Dansyl Chloride).
Principle of Derivatization The primary amine in (3-(Aminomethyl)phenyl)methanol serves as the target for derivatization.
-
o-Phthalaldehyde (OPA) Derivatization: OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative.[2][4] The reaction is fast, making it suitable for automated pre-column derivatization.[5] The resulting derivatives are, however, known to be somewhat unstable, requiring prompt analysis after preparation.[6][7]
-
Dansyl Chloride (DNS-Cl) Derivatization: Dansyl chloride reacts with primary and secondary amines under alkaline conditions (pH 9-11) to form stable and intensely fluorescent N-dansyl sulfonamide adducts. The resulting derivatives are significantly more stable than OPA adducts, allowing for more flexibility in analysis time.
Comparison of Common Derivatization Reagents The selection of a derivatization reagent depends on the specific requirements of the assay, such as sensitivity, stability, and available equipment.
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Target Group(s) | Primary amines[2] | Primary and secondary amines | Primary and secondary amines, some alcohols |
| Detection Method | Fluorescence (primarily), UV | Fluorescence, UV | Fluorescence, UV |
| Reaction Speed | Very fast (~1-2 minutes) at RT[2][6] | Moderate (30-60 min) at elevated temp[8] | Fast (~10-20 min) at RT |
| Derivative Stability | Relatively unstable, requires prompt analysis[7] | Highly stable | Stable |
| Reagent Properties | Non-fluorescent, reducing background noise[2] | Fluorescent, excess must be removed or separated | Fluorescent, excess must be removed or separated |
| Optimal pH | Alkaline (pH 9.5 - 10.5)[4][9] | Alkaline (pH 9 - 11)[10] | Alkaline (pH 8 - 9) |
| Excitation (λex) | ~340 nm[2] | ~330-350 nm | ~265 nm |
| Emission (λem) | ~455 nm[2] | ~510-530 nm | ~315 nm |
Experimental Workflow
The overall process from sample collection to final data analysis is outlined below. This workflow is applicable to both OPA and Dansyl Chloride derivatization methods, with specific protocol variations detailed in the following sections.
Caption: General workflow for the analysis of amines in biological samples.
Protocol 1: Derivatization with o-Phthalaldehyde (OPA)
This protocol details the pre-column derivatization of (3-(Aminomethyl)phenyl)methanol with OPA for fluorescence detection.
1. Reagents and Materials
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)[11]
-
Boric acid or Sodium borate
-
Sodium hydroxide (NaOH)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Perchloric acid or Trichloroacetic acid for sample preparation
-
Syringe filters (0.22 µm)
2. Solution Preparation
-
Borate Buffer (0.1 M, pH 10.2): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated NaOH solution.[11]
-
OPA Stock Solution (50 mg/mL): Dissolve 50 mg of OPA in 1 mL of methanol. This solution should be protected from light.[11]
-
Derivatization Reagent (OPA/Thiol Reagent): To 5 mL of the 0.1 M Borate Buffer, add 50 µL of the OPA Stock Solution and 20 µL of 2-Mercaptoethanol. Mix well. This reagent should be prepared fresh daily and stored in a dark vial.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using water or methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation (General Guideline)
-
To 500 µL of a biological sample (e.g., plasma), add 1 mL of cold acetonitrile or 500 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant. If necessary, perform solid-phase extraction (SPE) for further cleanup.
-
Filter the final extract through a 0.22 µm syringe filter before derivatization.
4. Derivatization Procedure
-
In a microcentrifuge tube or HPLC vial, mix 50 µL of the prepared sample or working standard with 50 µL of the OPA/Thiol Reagent.
-
Vortex the mixture for 30-60 seconds.[6]
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Immediately inject a portion of the mixture into the HPLC system. The derivatives can be unstable, so prompt analysis is critical.[4]
5. Suggested HPLC-FLD Conditions
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10-20% B, ramp to 80-90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[2]
Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)
This protocol provides a method for derivatizing (3-(Aminomethyl)phenyl)methanol with Dansyl Chloride, which yields a more stable fluorescent product.
1. Reagents and Materials
-
This compound standard
-
5-(Dimethylamino)-naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl)
-
Sodium bicarbonate or Sodium carbonate
-
Anhydrous acetone or acetonitrile
-
HPLC-grade Methanol and Water
-
Ammonium hydroxide or Proline solution (for quenching)
-
Syringe filters (0.22 µm)
2. Solution Preparation
-
Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[10]
-
Dansyl Chloride Solution (5-10 mg/mL): Dissolve 50 mg of Dansyl Chloride in 5-10 mL of anhydrous acetone or acetonitrile. This solution should be prepared fresh and protected from light.[10][8]
-
Quenching Solution: A 10% (v/v) ammonium hydroxide solution in water can be used to react with excess Dansyl Chloride.[8]
-
Standard Stock Solution (1 mg/mL): As described in Protocol 1.
-
Working Standard Solutions: As described in Protocol 1.
3. Sample Preparation
-
Follow the same general guideline as described in Protocol 1 for protein precipitation and extraction.
4. Derivatization Procedure
-
To 100 µL of the prepared sample or working standard, add 100 µL of the Bicarbonate Buffer.
-
Add 100 µL of the Dansyl Chloride solution and vortex immediately.[10]
-
Incubate the mixture in a water bath or heater block at 37-60°C for 30-60 minutes in the dark.[10][8]
-
After incubation, add 50 µL of the quenching solution to react with any excess Dansyl Chloride.
-
Evaporate the organic solvent (acetone/acetonitrile) under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
5. Suggested HPLC-FLD Conditions
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.2M Ammonium Acetate, pH 5.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically required for good separation. An example would be starting at 30% B and ramping to 90% B over 20-25 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at ~340 nm, Emission at ~525 nm.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. diva-portal.org [diva-portal.org]
- 7. interchim.fr [interchim.fr]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Protecting Group Strategies for (3-(Aminomethyl)phenyl)methanol Hydrochloride
Introduction
(3-(Aminomethyl)phenyl)methanol is a bifunctional molecule containing both a primary amino group and a primary benzylic alcohol. In multistep organic synthesis, it is often necessary to selectively mask one or both of these functional groups to prevent undesired side reactions.[1][2] This document outlines strategies for the selective and simultaneous protection of the amine and alcohol functionalities, providing detailed protocols for researchers in synthetic and medicinal chemistry. The starting material is the hydrochloride salt, which requires neutralization of the ammonium salt for the amine to become nucleophilic.
Core Concepts
-
Amine Protection : The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and oxidation. Protection is commonly achieved by converting it into a carbamate, such as a tert-butoxycarbonyl (Boc) derivative. The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed with mild acid.[3][4][5]
-
Alcohol Protection : The hydroxyl group can act as a nucleophile or an acid and may interfere with organometallic reagents or oxidation/reduction steps. A common method for protecting alcohols is the formation of silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether.[6][7] Silyl ethers are robust but can be selectively cleaved using fluoride ion sources or acidic conditions.[6][8]
-
Orthogonal Protection : This strategy allows for the selective removal of one protecting group in the presence of another.[1][9][10] Employing a Boc group (acid-labile) for the amine and a TBDMS group (fluoride-labile) for the alcohol enables the selective deprotection and subsequent reaction of either functional group independently.[2]
Strategic Approaches
Three primary strategies can be employed for (3-(aminomethyl)phenyl)methanol:
-
Selective N-Protection : This is often the first step, as the amine is typically more nucleophilic than the alcohol. This strategy is useful when subsequent reactions are targeted at the hydroxyl group.
-
Selective O-Protection : If the desired transformation involves the amino group, the alcohol must be protected first. This can be more challenging due to the lower reactivity of the alcohol.
-
Dual Orthogonal Protection : Protecting both groups with orthogonal protecting groups provides maximum flexibility for complex synthetic routes, allowing for selective manipulation of either functional group at any stage.
Caption: Overview of protecting group strategies.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific reaction scales and laboratory conditions.
Protocol 1: Selective N-Protection with tert-Butoxycarbonyl (Boc)
This protocol describes the protection of the primary amino group as a Boc-carbamate. A base is required to neutralize the hydrochloride salt and deprotonate the resulting ammonium ion.
Caption: Workflow for selective N-Boc protection.
Materials:
-
(3-(Aminomethyl)phenyl)methanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v), add a base such as triethylamine (2.2 eq.) or NaHCO₃ (2.5 eq.).
-
Stir the mixture at room temperature until the starting material fully dissolves and the solution becomes clear.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution.[3] The addition can be done in one portion.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: Selective O-Protection with tert-Butyldimethylsilyl (TBDMS)
This protocol details the protection of the primary alcohol as a TBDMS ether. Imidazole is used as a base to deprotonate the alcohol and catalyze the reaction.
Caption: Workflow for selective O-TBDMS protection.
Materials:
-
(3-(Aminomethyl)phenyl)methanol (prepared by neutralizing the HCl salt)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Start with the free base form of (3-(aminomethyl)phenyl)methanol. If starting from the hydrochloride, neutralize it with a suitable base (e.g., NaHCO₃) and extract the free amine/alcohol into an organic solvent.
-
Dissolve the substrate (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction by slowly adding water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the O-TBDMS protected product.
Protocol 3: Deprotection Strategies
A. N-Boc Deprotection (Acidic Cleavage)
The Boc group is efficiently removed under acidic conditions.[5]
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq.) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the amine salt.
B. O-TBDMS Deprotection (Fluoride-Mediated Cleavage)
The TBDMS group is selectively cleaved with a fluoride source.[6]
Procedure:
-
Dissolve the O-TBDMS protected compound (1.0 eq.) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., typically 1M in THF).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Data Summary
The following tables provide representative data for the protection and deprotection reactions. Yields are typical and may vary.
Table 1: Protection Reactions
| Protection | Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| N-Boc | Boc₂O, TEA | THF/H₂O | RT | 2-6 | 85-95 |
| O-TBDMS | TBDMS-Cl, Imidazole | DMF | RT | 4-12 | 80-90 |
Table 2: Deprotection Reactions
| Deprotection | Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| N-Boc | TFA or 4M HCl | DCM or Dioxane | RT | 1-2 | >95 (as salt) |
| O-TBDMS | TBAF | THF | RT | 1-3 | 90-98 |
References
- 1. Protective Groups [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Catalytic Synthesis of (3-(Aminomethyl)phenyl)methanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride, a valuable building block in pharmaceutical and fine chemical synthesis. The primary method detailed is the catalytic hydrogenation of 3-cyanobenzaldehyde, a readily available starting material. Two common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, are discussed, providing flexibility in catalyst selection based on laboratory availability and specific experimental requirements.
Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process:
-
Catalytic Hydrogenation: The reduction of the nitrile and aldehyde functionalities of a suitable precursor to the corresponding amine and alcohol. 3-Cyanobenzaldehyde is a common and effective starting material for this transformation.
-
Salt Formation: The conversion of the resulting (3-(Aminomethyl)phenyl)methanol free base to its hydrochloride salt to improve stability, crystallinity, and handling properties.
This document will focus on the catalytic hydrogenation of 3-cyanobenzaldehyde using either Palladium on Carbon (Pd/C) or Raney® Nickel as the catalyst.
Catalytic Hydrogenation of 3-Cyanobenzaldehyde
The core of the synthesis lies in the simultaneous reduction of the cyano and aldehyde groups of 3-cyanobenzaldehyde. Both Pd/C and Raney® Nickel are effective catalysts for this transformation, operating under a hydrogen atmosphere.
Reaction Scheme
Caption: Catalytic hydrogenation of 3-cyanobenzaldehyde.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can influence reaction conditions and outcomes. The following table summarizes typical parameters for the two recommended catalytic systems.
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Catalyst Loading | 5-10 mol% | 10-20 wt% (slurry) |
| Hydrogen Pressure | 1-5 bar (balloon or autoclave) | 3-5 bar (autoclave) |
| Solvent | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | Room Temperature to 50°C | Room Temperature to 60°C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | >90% | >85% |
| Selectivity | High | High |
| Safety Considerations | Pyrophoric when dry. Handle under inert atmosphere. | Pyrophoric when dry. Handle as a slurry in water or ethanol. |
Experimental Protocols
Protocol 1: Synthesis using Palladium on Carbon (Pd/C)
This protocol describes the catalytic hydrogenation of 3-cyanobenzaldehyde using 10% Pd/C.
Materials:
-
3-Cyanobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (autoclave)
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a two-neck round-bottom flask, add 3-cyanobenzaldehyde (e.g., 5.0 g, 38.1 mmol) and methanol (100 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (e.g., 0.5 g, 10 wt%) to the solution under a gentle stream of nitrogen or argon to prevent ignition of the catalyst.
-
-
Hydrogenation:
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
If using a balloon, maintain a positive pressure of hydrogen. For larger scales, use a hydrogenation apparatus and pressurize to 3-5 bar.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench the filter cake with water immediately after filtration.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (3-(aminomethyl)phenyl)methanol as an oil or solid.
-
Protocol 2: Synthesis using Raney® Nickel
This protocol outlines the use of Raney® Nickel for the hydrogenation.
Materials:
-
3-Cyanobenzaldehyde
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Equipment:
-
Hydrogenation apparatus (autoclave)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In the vessel of a hydrogenation apparatus, combine 3-cyanobenzaldehyde (e.g., 5.0 g, 38.1 mmol) and methanol or ethanol (100 mL).
-
Carefully add the Raney® Nickel slurry (e.g., ~1.0 g, 20 wt%). Caution: Handle Raney® Nickel as a slurry to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3-5 bar.
-
Stir the mixture vigorously at a temperature between room temperature and 60°C.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
-
Work-up and Isolation of the Free Base:
-
After the reaction is complete (typically 2-8 hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Keep the filter cake wet with solvent or water to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-(aminomethyl)phenyl)methanol.
-
Formation of the Hydrochloride Salt
This protocol describes the conversion of the isolated (3-(aminomethyl)phenyl)methanol free base to its hydrochloride salt.
Caption: Conversion of the free base to the hydrochloride salt.
Procedure:
-
Dissolution: Dissolve the crude (3-(aminomethyl)phenyl)methanol in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (either concentrated HCl dropwise or a solution of HCl in a compatible organic solvent like diethyl ether or isopropanol) with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Workflow Diagram
The overall experimental workflow is summarized in the following diagram.
Caption: Overall experimental workflow.
Safety Considerations
-
Catalyst Handling: Both Palladium on Carbon and Raney® Nickel are pyrophoric, especially when dry and exposed to air. Always handle these catalysts under an inert atmosphere (nitrogen or argon) or as a slurry in a solvent.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases should be in place.
-
Pressure Equipment: When using a hydrogenation apparatus (autoclave), ensure it is properly maintained and operated by trained personnel. Do not exceed the maximum pressure rating of the equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on the scale of the reaction and the equipment available in their laboratory, always prioritizing safety.
Application Notes and Protocols for the Purification of (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (3-(Aminomethyl)phenyl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline common impurities, purification strategies, and analytical methods for quality control.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. Its hydrochloride salt form imparts distinct solubility characteristics that are crucial for designing effective purification strategies. Common impurities may arise from the synthetic route, including starting materials, by-products from side reactions, and degradation products.[1] This document details two primary purification techniques: recrystallization and column chromatography, along with methods for analyzing the purity of the final product.
Potential Impurities and Analytical Techniques
The purity of the final product is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for impurity detection and quantification.[1] High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying organic impurities.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Potential Examples | Recommended Analytical Technique(s) | Key Parameters to Monitor |
| Organic Impurities | Unreacted starting materials, isomeric by-products (e.g., 2- or 4-substituted isomers), dimers, oxidation products.[1] | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] | Peak purity, retention time, mass-to-charge ratio, chemical shifts. |
| Inorganic Impurities | Residual catalysts (e.g., palladium), inorganic salts from synthesis or workup.[1] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS). | Elemental composition, salt content. |
| Residual Solvents | Volatile organic compounds used during synthesis or purification (e.g., ethanol, isopropanol, ethyl acetate).[1] | Gas Chromatography (GC) with headspace analysis. | Solvent identity and concentration. |
Purification Protocols
Recrystallization
Recrystallization is a robust technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.[2] For a polar salt like this compound, polar protic solvents or solvent/anti-solvent mixtures are often effective.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water to dissolve the solid completely with gentle heating and stirring.
-
Solvent Addition: While the solution is still hot, slowly add absolute ethanol (the anti-solvent) dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Clarification (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling.[3] Subsequently, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 2: Recrystallization Solvent Screening Data (Hypothetical)
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality | Yield (%) | Purity (%) |
| Isopropanol | 15 | 150 | Good | 85 | 99.2 |
| Ethanol/Water (9:1) | 25 | 200 | Excellent | 90 | 99.5 |
| Methanol | 50 | 300 | Fair (oiling out) | 75 | 98.8 |
Column Chromatography
For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. Due to the high polarity of the hydrochloride salt, a polar mobile phase system is required.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the methanol concentration), can be effective for separating impurities with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or potassium permanganate stain).
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Purification and Analysis Workflow.
Conclusion
The selection of an appropriate purification technique for this compound depends on the nature and quantity of the impurities present. Recrystallization is a scalable and cost-effective method for removing bulk impurities. For achieving very high purity or for separating challenging impurities, column chromatography is the preferred method. A thorough analytical characterization is essential to ensure the final product meets the required quality standards for its intended application in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: (3-(Aminomethyl)phenyl)methanol hydrochloride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of (3-(Aminomethyl)phenyl)methanol hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The reduction of the nitrile or carbonyl group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure your reducing agent is fresh and active; for instance, Lithium Aluminium Hydride (LiAlH4) can degrade with improper storage.[1]
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical and depends on the starting material.[2]
-
Solution: For the reduction of a nitrile group, powerful hydride donors like LiAlH4 or Borane-Tetrahydrofuran (BH3·THF) are effective.[2] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is a more economical and often cleaner alternative.[2][3] If your starting material contains other reducible functional groups (e.g., a nitro group), a chemoselective reagent may be necessary to avoid side products.[4]
-
-
Product Loss During Workup: The product is highly polar and can be lost during the aqueous workup phase.[1]
-
Solution: After quenching the reaction, ensure the pH of the aqueous layer is sufficiently basic (pH 9-14) to keep the amine product in its free base form, which is more soluble in organic solvents.[3] Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. A final wash of the combined organic layers with brine can help break up emulsions and remove excess water.
-
-
Side Reactions: Over-reduction of the aromatic ring can occur with aggressive reducing agents like LiAlH4 under harsh conditions.[5]
-
Solution: Use a milder reducing agent or carefully control the reaction temperature, typically by adding the reducing agent portion-wise at a low temperature (0-5 °C).
-
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities often arise from the starting material, side reactions, or the workup process.
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Unreacted Starting Material: Easily identified by comparing TLC or NMR with the starting material.
-
Solution: As mentioned in Q1, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.
-
-
Aldehyde Intermediate: If reducing a nitrile, incomplete reduction can sometimes lead to the formation of an aldehyde intermediate, especially when using milder reagents like DIBAL-H.[6]
-
Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to the full amine.
-
-
Salts from Workup: Inorganic salts (e.g., aluminum or boron salts) from the quenched reducing agent can contaminate the product.[1]
-
Solution: A proper aqueous workup is critical. For LiAlH4 reactions, a sequential addition of water, followed by a sodium hydroxide solution, can precipitate aluminum salts, which can then be removed by filtration.
-
-
Purification: The final product may require thorough purification.
-
Solution: Recrystallization is an effective method for purifying the final hydrochloride salt.[3] Column chromatography of the free base can be performed before salt formation if significant impurities are present.
-
Q3: The hydrochloride salt formation is problematic. How can I achieve clean and efficient precipitation?
A3: The final salt formation step is crucial for obtaining a stable, pure product.
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Solvent Choice: The choice of solvent is critical for crystallization.
-
Solution: Dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or a mixture of an alcohol with diethyl ether or ethyl acetate.
-
-
HCl Addition: The method of HCl addition can affect crystal quality.
-
Solution: Use a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether). Add the HCl solution dropwise to the stirred solution of the free base until the mixture becomes acidic. Adding anhydrous HCl gas is also an option but requires specialized equipment.
-
-
Precipitation Issues: The product may oil out or fail to precipitate.
-
Solution: If the product oils out, try adding a co-solvent in which the salt is less soluble (e.g., diethyl ether) or cool the solution slowly in an ice bath with scratching of the flask walls to induce crystallization. Ensure the free base is completely dry before attempting salt formation, as water can interfere with crystallization.
-
Comparative Data on Reduction Methods
The selection of a reducing agent is a critical parameter influencing the reaction's success. The following table summarizes common methods for the reduction of a nitrile (e.g., 3-cyanobenzyl alcohol) to the corresponding amine.
| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Cost | Key Advantages & Disadvantages |
| LiAlH4 | THF, Diethyl Ether | 0 to 65 | High | Pro: Very powerful and fast.[2][7] Con: Non-selective, pyrophoric, requires strictly anhydrous conditions, and can cause over-reduction.[5] |
| Catalytic Hydrogenation | Methanol, Ethanol | 25 to 80 | Low | Pro: Economical, clean workup, selective under right conditions.[2][3] Con: Requires specialized pressure equipment, catalyst can be pyrophoric. |
| BH3·THF | THF | 25 to 65 | Medium | Pro: Highly effective for nitriles, less reactive than LiAlH4.[2] Con: Can be sensitive to moisture. |
| NaBH4 / Lewis Acid | THF, 2-MeTHF | 25 | Medium | Pro: Offers good selectivity, avoids highly reactive LiAlH4.[4] Con: Requires careful optimization of the Lewis acid and stoichiometry. |
Visual Guides
Experimental Workflow
The following diagram outlines the general multi-step process for the synthesis of this compound starting from a nitrile precursor.
Caption: General synthesis workflow diagram.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path to diagnose and resolve issues related to low reaction yields.
Caption: Decision tree for low yield troubleshooting.
Detailed Experimental Protocol
Synthesis via Catalytic Hydrogenation of 3-Cyanobenzyl alcohol
This protocol offers a robust and scalable method for the synthesis.
Materials:
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3-Cyanobenzyl alcohol
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Palladium on Carbon (10% Pd/C, 50% wet)
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Methanol (MeOH), Anhydrous
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Hydrochloric Acid (HCl), concentrated
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., Parr shaker), add 3-Cyanobenzyl alcohol (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (approx. 1-2 mol%).
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Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration approx. 0.5 M).
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Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can also be checked by taking a small aliquot, filtering off the catalyst, and analyzing by TLC or LC-MS.
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol.
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Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (3-(Aminomethyl)phenyl)methanol as a free base.
-
Hydrochloride Salt Formation:
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Dissolve the crude free base in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
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Slowly add a calculated amount (1.05 equivalents) of concentrated HCl dropwise with stirring.
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Stir the resulting slurry in the ice bath for 30-60 minutes.
-
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold isopropanol, followed by diethyl ether.
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Drying: Dry the product, this compound, under vacuum to a constant weight.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. reddit.com [reddit.com]
- 6. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 7. prepchem.com [prepchem.com]
common side reactions with (3-(Aminomethyl)phenyl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Aminomethyl)phenyl)methanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to anticipate when using this compound?
A1: Due to its bifunctional nature, possessing both a primary amine and a primary alcohol, several side reactions can occur. The most common include:
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Over-acylation/Over-alkylation: Both the amino and hydroxyl groups can react with acylating or alkylating agents, leading to di-substituted products.[1]
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O- vs. N-selectivity: In reactions like acylations and alkylations, competition between the oxygen of the alcohol and the nitrogen of the amine can result in a mixture of O-substituted, N-substituted, and di-substituted products.[1]
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Oxidation: The phenyl ring and benzylic alcohol are susceptible to oxidation, which can be catalyzed by air, trace metals, or oxidizing agents, often leading to colored impurities.[1]
Q2: How can I improve the chemoselectivity of my reaction to favor N-functionalization over O-functionalization?
A2: Achieving selective N-functionalization is a common challenge. Here are several strategies:
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Protecting Groups: The most robust method is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before reacting the amine. The choice of protecting group depends on the subsequent reaction conditions.[1]
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Reaction Conditions: For acylations, using milder acylating agents (e.g., anhydrides instead of acyl chlorides) and non-nucleophilic bases at low temperatures can favor the more nucleophilic amine.[1]
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pH Control: In aqueous media, adjusting the pH can protonate the more basic amino group, reducing its nucleophilicity and allowing reactions to occur preferentially at the hydroxyl group (as a phenoxide under basic conditions). However, for selective N-functionalization, non-aqueous conditions are generally preferred.[1]
Q3: My reaction mixture is turning dark. What is causing this and how can I prevent it?
A3: A dark reaction mixture often indicates oxidation of the compound.[1] To prevent this:
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Inert Atmosphere: Run reactions under an inert atmosphere, such as nitrogen or argon.[1]
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Degassed Solvents: Use purified and degassed solvents to remove dissolved oxygen.[1]
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Avoid High Temperatures: If possible, run the reaction at a lower temperature to minimize thermal decomposition and oxidation.[1]
Q4: What are some common impurities that might be present in commercially available this compound?
A4: Impurities can originate from the synthetic route and storage. Potential impurities include unreacted starting materials from its synthesis (e.g., 3-cyanobenzyl alcohol or 3-formylbenzyl alcohol derivatives), isomers (e.g., 2- or 4-(aminomethyl)phenyl)methanol), and degradation products from oxidation.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield of the desired N-acylated product and formation of multiple byproducts.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Competitive O-acylation | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl) before the coupling reaction. Alternatively, use milder coupling conditions (e.g., EDC/HOBt instead of more reactive reagents) and lower temperatures (0 °C). |
| Incomplete Reaction | Ensure all reagents, especially the solvent (e.g., DMF), are anhydrous. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Solubility of Starting Material | This compound is a salt and may have poor solubility in some organic solvents. Neutralize it in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to form the free amine, which has better solubility. |
| Purification Challenges | If the product is neutral, unreacted starting material can be removed by washing the organic layer with a dilute acid solution. Column chromatography on silica gel is often effective for separating the desired product from byproducts. |
Experimental Protocol: Selective N-Acetylation
This protocol outlines a general procedure for the selective N-acetylation of (3-(Aminomethyl)phenyl)methanol.
Materials:
-
This compound
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Triethylamine (Et3N)
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Acetic anhydride
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Dichloromethane (DCM), anhydrous
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Deionized water
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Brine
Procedure:
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Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.2 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise.
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Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, quench with deionized water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Selective N-Acylation
Caption: Workflow for selective N-acylation.
Reductive Amination
Problem: Incomplete reaction or formation of side products when using (3-(Aminomethyl)phenyl)methanol as the amine source.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Imine Formation is Unfavorable | If reacting with a less reactive ketone, consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to drive the imine formation equilibrium forward. |
| Side Reaction with Reducing Agent | Some reducing agents can also reduce the benzyl alcohol. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is generally selective for imines and aldehydes/ketones. |
| Over-alkylation of the Amine | The newly formed secondary amine can sometimes react further. Use a slight excess of the carbonyl compound to favor the formation of the desired secondary amine. |
Signaling Pathways
(3-(Aminomethyl)phenyl)methanol and its derivatives are often used as linkers or building blocks in the synthesis of biologically active molecules. While the compound itself is not known to directly participate in signaling pathways, it is a key component in the synthesis of ligands that target various receptors, including:
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G-Protein Coupled Receptors (GPCRs): This compound can be used to synthesize ligands that modulate GPCR activity. The specific signaling pathway affected depends on the GPCR being targeted.
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PROTACs (Proteolysis-Targeting Chimeras): In PROTACs, this molecule can be part of the linker connecting a target protein binder to an E3 ligase ligand. This induces the degradation of the target protein via the ubiquitin-proteasome system.
PROTAC-Mediated Protein Degradation Pathway
References
Technical Support Center: Synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride. Our focus is on the common challenges encountered during the reduction of 3-cyanobenzyl alcohol and the subsequent purification of the hydrochloride salt, with a particular emphasis on the identification and removal of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent laboratory-scale method is the reduction of 3-cyanobenzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF). The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the typical byproducts I might encounter in this synthesis?
A2: Byproducts can be categorized into two main types: inorganic and organic.
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Inorganic Byproducts: These primarily arise from the workup of the LiAlH₄ reduction and include lithium and aluminum salts (e.g., LiOH, Al(OH)₃). These are typically removed by filtration.
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Organic Byproducts: These can include unreacted starting material (3-cyanobenzyl alcohol), partially reduced intermediates, or products from side reactions. A common organic byproduct is the corresponding secondary amine, formed through a "dimer-like" side reaction.
Q3: My final product has a low yield. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete Reaction: Insufficient reducing agent, poor quality of the reducing agent, or inadequate reaction time can lead to a significant amount of unreacted starting material.
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Product Loss During Workup: The product is polar and can have some solubility in the aqueous phase during extraction.
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Side Reactions: Formation of byproducts, such as secondary amines, will consume the starting material and reduce the yield of the desired product.
Q4: How can I purify the crude this compound?
A4: The most effective method for purifying the final product is recrystallization.[1][2] This technique is excellent for removing both soluble and insoluble impurities. The choice of solvent is critical for successful recrystallization.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Incomplete Reduction of 3-Cyanobenzyl Alcohol
| Observed Issue | Potential Cause | Recommended Solution |
| TLC analysis shows a significant amount of starting material remaining after the reaction. | 1. Insufficient LiAlH₄: The molar ratio of the reducing agent to the starting material may be too low. 2. Deactivated LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. Exposure to air can deactivate the reagent. 3. Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. | 1. Increase Equivalents of LiAlH₄: Use a higher molar equivalent of the reducing agent. 2. Use Fresh or Properly Stored LiAlH₄: Ensure the LiAlH₄ is a fine, grey powder and has been stored under anhydrous conditions. 3. Increase Reaction Temperature and/or Time: Consider refluxing the reaction for a longer period, monitoring its progress by TLC. |
Problem 2: Formation of Significant Organic Byproducts
| Observed Issue | Potential Cause | Recommended Solution |
| NMR or LC-MS analysis of the crude product shows the presence of a significant peak corresponding to a secondary amine. | Intermolecular reaction: The initially formed primary amine can react with an imine intermediate, leading to the formation of a secondary amine. | 1. Control Reaction Temperature: Adding the starting material solution to the LiAlH₄ suspension at a lower temperature (e.g., 0 °C) and then slowly warming to room temperature or reflux can help minimize this side reaction. 2. Optimize Workup: A rapid and efficient workup can minimize the time for side reactions to occur. |
| Presence of other unexpected peaks in the characterization data. | Contamination of starting material or solvent impurities. | Verify Purity of Starting Materials: Ensure the 3-cyanobenzyl alcohol and the solvent are of high purity before starting the reaction. |
Problem 3: Difficulty in Isolating and Purifying the Product
| Observed Issue | Potential Cause | Recommended Solution |
| Low recovery after recrystallization. | 1. Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the product, even at low temperatures. 2. Using too much solvent: An excessive amount of solvent will lead to a lower yield of recovered crystals.[3] | 1. Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent system (e.g., ethanol/water, methanol/ether) where the product is soluble at high temperatures but sparingly soluble at low temperatures.[1] 2. Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.[3] |
| The product "oils out" during recrystallization instead of forming crystals. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Use a lower-boiling point solvent or a mixed solvent system. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product. |
| Final product is still impure after one recrystallization. | High levels of impurities in the crude product. | Perform a second recrystallization: A second recrystallization step is often necessary to achieve high purity. |
Experimental Protocols
Key Experiment: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The ideal solvent or solvent mixture should be determined experimentally. A common starting point for polar amine hydrochlorides is a mixture of an alcohol and water or an alcohol and a less polar solvent like diethyl ether.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, water, diethyl ether, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Troubleshooting (3-(Aminomethyl)phenyl)methanol Hydrochloride Coupling Reactions
Welcome to the technical support center for (3-(Aminomethyl)phenyl)methanol hydrochloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of amide and other covalent linkages using this reagent.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in very low or no yield. What are the likely causes?
A: Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the properties of the starting material and the reaction conditions.
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Incomplete Amine Neutralization: (3-(Aminomethyl)phenyl)methanol is supplied as a hydrochloride salt, meaning the amine is protonated and therefore not nucleophilic.[1][2] An insufficient amount of base will result in incomplete neutralization, leaving a significant portion of the amine non-reactive.
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be efficient enough to fully activate your carboxylic acid, or the activated intermediate may be unstable under the reaction conditions.[3]
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Side Reaction (O-Acylation): The primary alcohol on the phenyl ring can compete with the amine for the activated carboxylic acid, leading to the formation of an undesired ester byproduct.
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Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation.[3] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly influence the outcome of the coupling reaction.[3]
Q2: I am observing a significant amount of an unknown byproduct in my reaction. What could it be and how can I prevent it?
A: The most common byproduct when using (3-(Aminomethyl)phenyl)methanol in a coupling reaction is the O-acylated product, where the carboxylic acid has formed an ester with the benzyl alcohol functional group instead of an amide with the amine.
Strategies to Minimize O-Acylation:
-
Choice of Coupling Reagent and Conditions: Amide bond formation is generally faster than ester formation under standard coupling conditions. Using a highly efficient coupling reagent can favor the desired reaction.
-
Protecting the Hydroxyl Group: The most robust solution is to protect the alcohol as an ether (e.g., a benzyl or silyl ether) before performing the coupling reaction.[4][5][6] The protecting group can be removed in a subsequent step.
-
Control of Stoichiometry and Addition Order: Pre-activating the carboxylic acid with the coupling reagent before the addition of the amine can sometimes favor N-acylation.[3][7]
Q3: How do I choose the right coupling reagent for my reaction with this compound?
A: The selection of a coupling reagent is critical for the success of your reaction.[8] The main classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.[9][10]
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Carbodiimides (e.g., EDC, DCC, DIC): These are widely used and cost-effective.[9][11] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[12] However, carbodiimides can lead to racemization of chiral carboxylic acids.[10] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress this side reaction and improve coupling efficiency.[9][11]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient, with fast reaction times and low rates of racemization.[8][10][11] HATU is particularly effective for challenging couplings.[11]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective and can be advantageous in specific cases, such as coupling sterically hindered amino acids.[8][10]
Refer to the table below for a comparison of common coupling reagents.
Q4: What is the appropriate amount of base to use in my reaction?
A: Since this compound is an amine salt, you will need at least one equivalent of base to neutralize it and free the amine for reaction. An additional amount of base is typically required for the coupling reaction itself, usually 2-3 equivalents in total. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[3][9]
Q5: I am considering an alternative to amide coupling. Can I use reductive amination with (3-(Aminomethyl)phenyl)methanol?
A: Yes, reductive amination is a viable alternative for forming a C-N bond.[13][14] This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine.[13][15] This approach is beneficial as it avoids the use of coupling reagents and can be performed in a one-pot procedure.[13] However, care must be taken as the reducing agent can also reduce the carbonyl starting material.[13][16] Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often used to selectively reduce the imine.[14]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[9][11] | Can cause racemization (mitigated by additives like HOBt), DCC byproduct is poorly soluble.[10][11][12] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization.[8][10][11] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for sterically hindered substrates.[8][10] | Can be more expensive, byproduct removal can be challenging. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination using STAB
-
Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane, methanol).
-
Add one equivalent of a base (e.g., DIPEA, TEA) to neutralize the hydrochloride salt.
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Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Failed Coupling Reactions
Caption: Troubleshooting workflow for low-yield coupling reactions.
Potential Reaction Pathways
Caption: Desired vs. undesired reaction pathways.
References
- 1. [3-(aminomethyl)phenyl]methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. 40896-62-6|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. synarchive.com [synarchive.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for the synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride. The primary synthesis route addressed is the catalytic hydrogenation of a suitable nitrile precursor, such as 3-cyanobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (3-(Aminomethyl)phenyl)methanol?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of a nitrile precursor, typically 3-cyanobenzyl alcohol. This reaction reduces the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Ruthenium on carbon (Ru/C).[1][2][3] The final product is then isolated as a hydrochloride salt.
Q2: What is a typical temperature range for the catalytic hydrogenation of aromatic nitriles?
A2: The optimal temperature for catalytic hydrogenation can vary significantly based on the specific catalyst, solvent, and substrate. However, a general range for this type of reaction is between 50°C and 150°C.[1] For some highly active catalysts, reactions can be run at or near room temperature, while others may require higher temperatures to achieve a reasonable reaction rate.[4]
Q3: How does reaction temperature affect the yield and purity of (3-(Aminomethyl)phenyl)methanol?
A3: Reaction temperature is a critical parameter that directly impacts reaction rate, yield, and the formation of byproducts.
-
Too Low Temperature: The reaction may be very slow or fail to proceed to completion, resulting in a low yield of the desired product.
-
Optimal Temperature: At an optimal temperature, the reaction proceeds at a reasonable rate with high selectivity for the primary amine, maximizing the yield.
-
Too High Temperature: Excessively high temperatures can lead to the formation of secondary and tertiary amines as byproducts, which reduces the yield and purity of the primary amine.[2] It can also promote other side reactions or catalyst degradation.
Q4: What are the primary byproducts in this synthesis, and how can their formation be minimized?
A4: The main byproducts in nitrile hydrogenation are secondary and tertiary amines, formed from the reaction of the primary amine product with intermediate imines.[2][5] To minimize these byproducts:
-
Optimize Temperature: Avoid excessively high temperatures.
-
Use Additives: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines.[1][6]
-
Select an Appropriate Catalyst: Some catalysts exhibit higher selectivity for primary amines.[2]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow you to track the consumption of the starting material (nitrile precursor) and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Inactive or poisoned catalyst. 3. Insufficient hydrogen pressure. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Use fresh, active catalyst. Ensure the starting materials and solvent are pure. 3. Check for leaks in the hydrogenation apparatus and ensure adequate hydrogen pressure. |
| Low Yield of Primary Amine | 1. Suboptimal temperature leading to incomplete reaction. 2. Formation of secondary/tertiary amine byproducts. | 1. Optimize the reaction temperature and time by monitoring with TLC or GC. 2. Lower the reaction temperature. Add ammonia to the reaction mixture.[1][6] |
| Poor Selectivity (Mixture of Products) | 1. Reaction temperature is too high. 2. Inappropriate choice of catalyst or solvent. | 1. Decrease the reaction temperature. A study on a similar hydrogenation showed that increasing temperature from 60°C to 90°C improved conversion but in other cases, lower temperatures can be beneficial for selectivity.[7] 2. Screen different catalysts (e.g., Raney Nickel, Pd/C, Ru/C) and solvents. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient catalyst loading. | 1. Add a fresh portion of the catalyst. 2. Increase the catalyst loading. |
Data on Temperature Effects in Nitrile Hydrogenation
| Temperature (°C) | Conversion of Nitrile (%) | Selectivity for Primary Amine (%) | Notes |
| 40 | 35 | >98 | Low conversion rate, but high selectivity. |
| 60 | 70 | 95 | Increased reaction rate, with minor byproduct formation. |
| 80 | >95 | 90 | High conversion, but increased formation of secondary amine byproducts. |
| 100 | >99 | 80 | Reaction goes to completion quickly, but with significantly lower selectivity. |
| 120 | >99 | 65 | Very rapid reaction, but poor selectivity for the desired primary amine.[1][6] |
This data is representative and intended to illustrate general trends. Optimal conditions for your specific experiment should be determined empirically.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 3-Cyanobenzyl Alcohol
This protocol provides a general procedure for the synthesis of (3-(Aminomethyl)phenyl)methanol using Raney Nickel as the catalyst.
Materials:
-
3-Cyanobenzyl alcohol
-
Anhydrous ethanol or methanol
-
Aqueous ammonia
-
Raney Nickel (handle as a slurry in water or ethanol; Caution: pyrophoric when dry )[8]
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Charging the Reactor: In a separate flask, dissolve 3-cyanobenzyl alcohol in anhydrous ethanol or methanol. Add aqueous ammonia to this solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry to the reaction vessel. Warning: Do not allow the catalyst to dry, as it can ignite upon contact with air.[9]
-
Transfer: Transfer the solution of the substrate and ammonia to the hydrogenation vessel using a cannula or by carefully pouring under an inert gas flow.
-
Hydrogenation:
-
Seal the reactor.
-
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Begin agitation and heat the reaction mixture to the desired temperature (e.g., start with a moderate temperature like 70-80°C).
-
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. The reaction time can vary from a few hours to over 24 hours depending on the conditions.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
The filtrate contains the desired product, (3-(Aminomethyl)phenyl)methanol.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude amine can be purified further or directly converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent.
-
The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Visualizations
Caption: General workflow for the synthesis and initial analysis.
Caption: Troubleshooting guide for temperature optimization.
References
- 1. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects in Reactions of (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving (3-(Aminomethyl)phenyl)methanol hydrochloride. Given the bifunctional nature of this molecule (containing both a primary amine and a primary alcohol), solvent choice is critical for achieving desired reaction outcomes, including selectivity, yield, and reaction rate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has a low yield. What are the common solvent-related causes?
A1: Low yields can often be attributed to several solvent-related factors:
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Poor Solubility: As a hydrochloride salt, the starting material may have limited solubility in nonpolar organic solvents. If the reactant is not fully dissolved, the reaction will be slow and incomplete. Consider more polar solvents or solvent mixtures.
-
Solvent-Reactant Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine, reducing its nucleophilicity.[1] This can significantly slow down reactions where the amine is the intended nucleophile, such as in amidations.
-
Side Reactions: The choice of solvent can promote undesired side reactions. For example, in a reaction intended to modify the alcohol, a highly polar, nucleophilic solvent might compete with the desired reagent.
-
Product Precipitation: The desired product might be insoluble in the reaction solvent, causing it to precipitate out of the solution and potentially halt the reaction or make analysis difficult.
-
Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of activated intermediates, such as acid chlorides or activated esters, preventing the desired reaction from occurring.[2] It is often crucial to use anhydrous solvents.[2]
Q2: How do I choose an appropriate solvent for a reaction involving this compound?
A2: The ideal solvent depends on the specific transformation you are trying to achieve.
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For reactions at the amino group (e.g., amidation, alkylation): Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often preferred.[2][3] These solvents can dissolve the starting material (especially with a base to free the amine) and do not interfere with the nucleophilicity of the amine through hydrogen bonding.
-
For reactions at the alcohol group (e.g., esterification, etherification): The choice is more complex. If the amine is to remain unreacted, it may need to be protected first.[4][5] Solvents with low basicity are known to favor esterification reactions.[6] Non-polar solvents might be suitable if a protecting group strategy is used.
-
For selective reactions: Achieving selectivity between the amine and alcohol is a significant challenge. The inherently higher nucleophilicity of the amine often means it will react preferentially.[4] Solvent polarity can play a role in modulating this selectivity, but typically, a protection strategy is more reliable.[4][5][7]
Q3: I am trying to perform a selective reaction on the alcohol group, but the amine keeps reacting. How can solvent choice help?
A3: While solvent choice alone may not be sufficient to achieve perfect selectivity, it can influence the outcome. In some cases, using a solvent that strongly solvates the amine (e.g., a protic solvent) might slightly disfavor its reaction, but this often comes at the cost of overall reaction rate. The most robust strategy is to protect the amine group.[4][5][7] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be added selectively in the presence of an alcohol.[4] After protecting the amine, you have a wider range of solvent choices for reacting the alcohol.
Q4: My amidation reaction is sluggish. Can a change in solvent increase the reaction rate?
A4: Yes, solvent choice has a significant impact on reaction rates.[1][8][9]
-
Polarity: For many polar reactions like amidation, polar solvents can stabilize charged intermediates and transition states, thereby increasing the reaction rate.[8][9]
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Aprotic vs. Protic: Switching from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DCM) can significantly increase the rate of an amidation reaction.[10] Protic solvents can solvate and deactivate the amine nucleophile through hydrogen bonding.[1][10]
-
Viscosity: Highly viscous solvents can impede the diffusion of reactants, slowing down the reaction rate.
Troubleshooting Guides
Issue 1: Low Solubility of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material does not fully dissolve, forming a suspension. | The solvent is not polar enough to dissolve the hydrochloride salt. | 1. Add a co-solvent: Try adding a more polar solvent like DMF or DMSO in small amounts. 2. Use a different solvent: Switch to a more polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP). 3. Free the amine: Before the main reaction, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl salt. The resulting free amine is typically more soluble in a wider range of organic solvents.[11] |
Issue 2: Poor Yield in Amidation/Acylation of the Amine Group
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows a large amount of unreacted starting material. | 1. Deactivation of the amine: The amine may be protonated and thus non-nucleophilic.[2] 2. Use of a protic solvent: Solvents like methanol or ethanol are solvating the amine, reducing its reactivity.[1] 3. Hydrolysis of acylating agent: Presence of water in the solvent.[2] | 1. Add a base: Ensure at least two equivalents of a non-nucleophilic base are present to both free the amine and scavenge the acid byproduct of the reaction.[11] 2. Change to a polar aprotic solvent: Switch to anhydrous DCM, THF, or DMF.[2][3] 3. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. |
Data Presentation
Table 1: Influence of Solvent Properties on Amidation Reactions
This table provides a general guide to how different solvent properties can affect the outcome of reacting the amine group of (3-(Aminomethyl)phenyl)methanol with an acylating agent.
| Solvent | Dielectric Constant (Polarity) | Type | Expected Relative Rate | Potential Issues |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate to Fast | Can have limited solubility for the HCl salt without a base. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Lower polarity may reduce solubility of the salt. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Fast | High boiling point can make removal difficult; must be anhydrous. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Moderate to Fast | Can be reactive in some cases. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Slow | Hydrogen bonding deactivates the amine nucleophile; can act as a competing nucleophile. |
| Toluene | 2.4 | Nonpolar | Very Slow | Poor solubility of the hydrochloride salt. |
Experimental Protocols
Protocol 1: General Procedure for Selective Amidation of the Amino Group
This protocol describes a general method for the acylation of the amino group of this compound.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
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Acylation: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a coupling reagent such as HATU (1.1 equivalents) and stir for 15 minutes to pre-activate the acid.[2]
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Reaction: Slowly add the activated carboxylic acid solution to the amine solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2] Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for solvent selection based on the desired reaction site.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
stability issues of (3-(Aminomethyl)phenyl)methanol hydrochloride under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of (3-(Aminomethyl)phenyl)methanol hydrochloride under acidic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic solutions?
When subjected to acidic conditions, particularly with heat, this compound may undergo degradation. The primary sites susceptible to acid-catalyzed reactions are the benzylic hydroxyl group and the aminomethyl group. Potential degradation pathways could involve etherification, polymerization, or other acid-catalyzed reactions. It is crucial to perform forced degradation studies to understand the specific degradation profile of this molecule.[1][2]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample in an acidic mobile phase. What could be the cause?
Unexpected peaks could be due to several factors:
-
Degradation Products: The acidic mobile phase itself might be causing on-column degradation of the analyte.[3]
-
Process-Related Impurities: Impurities from the synthesis of this compound may be present.
-
Contamination: The sample, solvent, or HPLC system could be contaminated.
To troubleshoot, it is recommended to run a blank injection (diluent only) to check for system contamination and to prepare fresh mobile phase and diluent.[3] If the issue persists, consider adjusting the HPLC method to use a less acidic mobile phase or a lower column temperature.
Q3: No significant degradation is observed even under harsh acidic conditions. Does this confirm the stability of the compound?
While this suggests good stability, it is essential to ensure that the stress conditions were adequate and that the analytical method is truly stability-indicating. The goal of forced degradation is to achieve a target degradation of 5-20%. If no degradation is observed, consider increasing the acid concentration, temperature, or duration of the stress study.[3] It is also important to validate the analytical method to ensure it can separate the parent compound from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation observed at low acid concentrations | The molecule is highly labile in acidic conditions. | Reduce the acid concentration, lower the temperature of the experiment, and decrease the incubation time. Analyze samples at shorter time points to capture the degradation kinetics accurately. |
| Poor peak shape or tailing in HPLC analysis | Interaction of the amine group with residual silanols on the HPLC column. | Use a mobile phase with a competing amine (e.g., triethylamine) or an end-capped HPLC column. Adjust the mobile phase pH. |
| Formation of multiple, unresolved degradation peaks | Complex degradation pathway or formation of isomers. | Optimize the HPLC method by varying the mobile phase composition, gradient, column type, and temperature.[3] Consider using a higher resolution technique like UPLC or a different detection method like mass spectrometry (LC-MS) to identify the degradants.[3] |
Experimental Protocols
A forced degradation study is essential to determine the intrinsic stability of this compound.[2][4]
Protocol for Acidic Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of hydrochloric acid solution of varying concentrations (e.g., 0.01 N, 0.1 N, and 1 N HCl).
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
Include a control sample stored at the same temperature without acid.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., NaOH), and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
-
Table 1: Example Data Table for Acidic Degradation Study
| Time (hours) | 0.01 N HCl (% Degradation) | 0.1 N HCl (% Degradation) | 1 N HCl (% Degradation) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Visualizations
Caption: Hypothesized degradation pathway under acidic conditions.
Caption: General workflow for a forced degradation experiment.
Caption: Troubleshooting flowchart for unexpected HPLC results.
References
Technical Support Center: (3-(Aminomethyl)phenyl)methanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of (3-(Aminomethyl)phenyl)methanol hydrochloride during experimental use and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a chemical compound containing both a primary amine and a benzyl alcohol functional group. These groups, particularly in combination, make the molecule susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The electron-donating nature of the aminomethyl group can increase the susceptibility of the benzylic alcohol to oxidation.
Q2: What are the visible signs of oxidation of this compound?
A2: Oxidation may lead to a change in the physical appearance of the compound, such as a discoloration (e.g., turning yellow or brown). However, significant degradation can occur before any visual change is apparent. Therefore, it is crucial to rely on analytical methods for an accurate assessment of purity.
Q3: What are the primary degradation products of this compound upon oxidation?
A3: The primary oxidation products are typically the corresponding aldehyde (3-(aminomethyl)benzaldehyde) and carboxylic acid (3-(aminomethyl)benzoic acid). Further polymerization or other side reactions may also occur under certain conditions.
Q4: How can I prevent the oxidation of this compound during routine laboratory use?
A4: To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).[1][2][3] Use freshly prepared solutions and avoid prolonged exposure to air and light.
Q5: What are the ideal long-term storage conditions for this compound?
A5: For long-term stability, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a reduced temperature (2-8°C), and under an inert atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid compound | Exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert gas (argon or nitrogen) in a refrigerator (2-8°C). |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Oxidation during sample preparation or analysis. | Prepare samples immediately before analysis. Use de-gassed solvents and mobile phases. Consider adding a small amount of an antioxidant like BHT to the sample diluent. |
| Inconsistent experimental results | Degradation of the compound in solution over time. | Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at 2-8°C under an inert atmosphere and for a validated period. |
| Low assay value for the compound | Significant degradation has occurred. | Re-evaluate storage and handling procedures. Obtain a new, high-purity lot of the compound if necessary. |
Quantitative Data on Oxidative Degradation
The following table summarizes illustrative data from a forced degradation study on this compound, demonstrating its stability under various oxidative conditions.
| Stress Condition | Duration | Temperature | This compound (%) | 3-(Aminomethyl)benzaldehyde (%) | 3-(Aminomethyl)benzoic acid (%) | Other Degradants (%) |
| 3% H₂O₂ (in Water) | 24 hours | Room Temperature | 85.2 | 10.5 | 2.1 | 2.2 |
| Atmospheric Oxygen | 7 days | 40°C | 95.8 | 2.5 | 1.0 | 0.7 |
| UV Light (254 nm) | 48 hours | Room Temperature | 92.1 | 5.3 | 1.5 | 1.1 |
| Control (Dark, Inert Atmosphere) | 7 days | 40°C | 99.8 | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Oxidation
-
Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in an inert atmosphere glovebox or using a Schlenk line flushed with dry nitrogen or argon.[1][2][3]
-
Solvent Preparation: Use high-purity, de-gassed solvents for preparing solutions. Solvents can be de-gassed by sparging with an inert gas for 15-30 minutes or by freeze-pump-thaw cycles.
-
Solution Preparation: Prepare solutions immediately prior to use. If a stock solution needs to be stored, place it in a tightly sealed vial, purge the headspace with an inert gas, and store at 2-8°C, protected from light.
-
Antioxidants: For applications where it will not interfere with the downstream process, consider the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to solutions.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Oxidation
This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its primary oxidative degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Diluent: 50:50 Acetonitrile:Water
Note: This method should be fully validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Troubleshooting workflow for addressing the degradation of the compound.
References
Technical Support Center: Purification of Polar Derivatives of (3-(Aminomethyl)phenyl)methanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar derivatives of (3-aminomethyl)phenyl)methanol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar derivatives of (3-(Aminomethyl)phenyl)methanol hydrochloride, offering potential causes and solutions.
Issue 1: Poor Separation and Peak Tailing during Column Chromatography on Silica Gel
| Potential Cause | Solution |
| Strong interaction of the basic amine with acidic silica gel. The free amine group strongly adsorbs to the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[1][2] | 1. Add a basic modifier to the mobile phase: Incorporate a small amount of a volatile base such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.1-2%) to the eluent.[2][3] This competitively blocks the acidic sites on the silica. 2. Use a different stationary phase: Consider using a less acidic or basic stationary phase like alumina or amine-functionalized silica, which can significantly improve peak shape and separation for basic compounds.[1][2] 3. "Base-wash" the silica gel: Before packing the column, slurry the silica gel in the mobile phase containing the basic modifier to neutralize the acidic sites.[3] |
| High polarity of the compound. The presence of both a hydroxyl group and an amine group, along with other potential polar functionalities in the derivative, can lead to very strong retention on silica gel, requiring highly polar and often ineffective mobile phases.[1] | 1. Employ a stronger mobile phase system: A gradient elution with a mobile phase system like dichloromethane/methanol/ammonium hydroxide (e.g., starting from 95:5:0.5 and gradually increasing the methanol and ammonium hydroxide content) can be effective.[3] 2. Switch to a different chromatography mode: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of highly polar compounds.[1] |
| Compound degradation on silica. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 1. Use a deactivated silica gel: Employ commercially available end-capped or deactivated silica gel. 2. Minimize contact time: Perform flash chromatography to reduce the time the compound spends on the column. |
Issue 2: Difficulty in Removing Polar Impurities
| Potential Cause | Solution |
| Similar polarity of the desired compound and impurities. Starting materials, by-products, or degradation products may have similar polarities, making chromatographic separation challenging. | 1. Optimize the mobile phase: Systematically screen different solvent systems. For instance, switching from a methanol-based system to an acetonitrile-based one can alter selectivity. 2. High-resolution chromatography: Utilize smaller particle size silica gel (if pressure limitations of the system allow) or a longer column to increase the number of theoretical plates and improve resolution. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvent mixtures (e.g., methanol/ether, ethanol/ethyl acetate). |
| Formation of salts. The amine can form salts with acidic impurities, altering its chromatographic behavior and making it difficult to separate. | 1. pH adjustment during work-up: Before chromatography, perform a liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic impurities and ensure the amine is in its free base form. |
Issue 3: Product is a Hydrochloride Salt
| Potential Cause | Solution |
| Purification of the free base vs. the salt. It is often easier to purify the free base chromatographically and then convert it to the hydrochloride salt. | 1. Free-base purification: Neutralize the hydrochloride salt with a base (e.g., NaOH, NaHCO₃) and extract the free base into an organic solvent. After drying and concentrating, purify the free base by column chromatography. 2. Salt formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a stoichiometric amount of ethereal HCl or pass dry HCl gas through the solution to precipitate the desired hydrochloride salt.[4] |
| Direct purification of the salt. In some cases, direct purification of the salt may be necessary. | 1. Reversed-phase chromatography: Consider using reversed-phase (e.g., C18) chromatography with an aqueous/organic mobile phase containing a suitable buffer. |
Frequently Asked Questions (FAQs)
Q1: My polar derivative of (3-(Aminomethyl)phenyl)methanol is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A1: Highly polar, water-soluble compounds can be challenging to extract. Here are a few strategies:
-
Continuous Liquid-Liquid Extraction: This technique is ideal for extracting compounds with low partition coefficients.
-
Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer to decrease the solubility of your organic compound and drive it into the organic phase.
-
Use of a More Polar Extraction Solvent: Solvents like n-butanol can be more effective than ethyl acetate or dichloromethane for extracting highly polar compounds from water.
Q2: I am observing multiple spots on my TLC plate even after purification. What could be the reason?
A2: There are several possibilities:
-
Incomplete Reaction or Side Reactions: Your reaction may not have gone to completion, or it may have produced isomeric by-products.
-
Degradation on TLC Plate: The silica on the TLC plate can cause degradation of sensitive compounds. You can test this by spotting the purified compound and letting the plate sit for a while before developing.
-
Tailing: Severe tailing can sometimes be misinterpreted as multiple spots. Try developing the TLC plate in a chamber saturated with a basic vapor (e.g., a few drops of triethylamine or ammonium hydroxide).
-
Contamination: Ensure your solvents and glassware are clean.
Q3: What is the best way to remove the triethylamine (TEA) used as a mobile phase modifier after column chromatography?
A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For stubborn traces, you can dissolve the residue in a suitable organic solvent and wash it with a dilute acid solution (e.g., 1 M HCl), provided your compound is stable to acid. Be aware that this will convert your amine back to the hydrochloride salt.
Experimental Protocols
Protocol 1: General Procedure for Purification of a Polar Benzylamine Derivative by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Dry pack the column with silica gel.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 98:2:0.2 Dichloromethane:Methanol:Triethylamine) through it until the baseline on the detector is stable.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective for separating compounds with a wide range of polarities. A typical gradient might be to gradually increase the percentage of methanol and triethylamine.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Gradient for Flash Chromatography
| Time (min) | % Dichloromethane | % Methanol | % Triethylamine |
| 0-5 | 98 | 2 | 0.2 |
| 5-25 | 98 -> 88 | 2 -> 12 | 0.2 |
| 25-30 | 88 | 12 | 0.2 |
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for polar salts include methanol/ether, ethanol/ethyl acetate, or water/isopropanol.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent (or the more polar solvent of a binary system).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of polar derivatives.
Caption: Troubleshooting guide for chromatography issues.
References
Technical Support Center: Catalyst Deactivation in the Synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound where catalyst deactivation is a concern?
A1: The synthesis of this compound typically involves the catalytic hydrogenation of a functional group on the benzene ring. The most common precursors where a heterogeneous catalyst like Palladium on carbon (Pd/C) is used are:
-
3-Cyanobenzyl alcohol: Reduction of the nitrile group to a primary amine.
-
3-Nitrobenzyl alcohol: Reduction of the nitro group to a primary amine.
-
3-Formylbenzonitrile: Reductive amination of the aldehyde in the presence of an ammonia source to form the primary amine.
In all these routes, the catalyst is susceptible to deactivation, which can lead to incomplete reactions, low yields, and difficulties in product purification.
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: The primary causes of catalyst deactivation, particularly for palladium catalysts, can be broadly categorized as:
-
Poisoning: This is the most common issue. Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from reactants.[1]
-
Product Inhibition (Amine Poisoning): The product, (3-(Aminomethyl)phenyl)methanol, is a primary amine. Amines have a strong affinity for palladium and can coordinate to the metal surface, inhibiting further catalytic activity.[2]
-
Starting Material and Intermediate Poisoning: If the starting materials are not pure, contaminants can act as poisons. For instance, sulfur-containing impurities are notorious for poisoning palladium catalysts.[3] Intermediates formed during the reaction, such as imines in the reduction of nitriles, can also interact strongly with the catalyst surface.
-
Solvent Impurities: Impurities in the solvent can also deactivate the catalyst.
-
-
Coking/Fouling: This involves the deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, which physically block the active sites and pores.[4] This can be more prevalent at higher reaction temperatures.
-
Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
-
Leaching: Dissolution of the active metal from the support into the reaction medium can occur under certain conditions, leading to a permanent loss of catalyst.[1]
Q3: My reaction is sluggish or has stalled. How do I know if catalyst deactivation is the problem?
A3: A sluggish or stalled reaction is a strong indicator of catalyst deactivation. Here are a few diagnostic steps you can take:
-
Monitor Hydrogen Uptake: In a hydrogenation reaction, a decrease or complete stop in hydrogen consumption is a direct sign that the reaction is no longer proceeding.
-
Reaction Profiling: Take aliquots of the reaction mixture at regular intervals and analyze them by techniques like TLC, GC, or LC-MS. If you observe an initial period of conversion followed by a plateau where the starting material is no longer being consumed, catalyst deactivation is likely.
-
Visual Inspection of the Catalyst: While not always definitive, a change in the appearance of the catalyst (e.g., clumping) might suggest fouling.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The success of regeneration depends on the cause of deactivation.
-
Poisoning by organic molecules (like the amine product): Washing the catalyst with a suitable solvent or a dilute acid solution can often remove the adsorbed poison and restore activity.[4]
-
Coking/Fouling: Mild oxidative treatments can burn off carbonaceous deposits.[3]
-
Sintering: This is generally an irreversible process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the synthesis of this compound.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials and solvent for impurities (e.g., sulfur, nitrogen-containing heterocycles).- Review the purity of the hydrogen gas. | - Purify starting materials and solvents.- Use a fresh, high-purity catalyst. |
| Product Inhibition (Amine Poisoning) | - Monitor reaction progress; a sharp decrease in rate after initial conversion suggests product inhibition. | - Increase catalyst loading.- Consider adding a co-catalyst or additive that can mitigate amine poisoning.[5]- Perform the reaction in a more acidic medium if the product is stable, to protonate the amine and reduce its coordinating ability. | |
| Improper Catalyst Handling/Activation | - Review catalyst handling procedures. Ensure anaerobic handling if the catalyst is pyrophoric. | - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).- Ensure proper pre-activation of the catalyst if required by the manufacturer's protocol. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using techniques like TGA or TEM to identify carbon deposits. | - Optimize reaction temperature to minimize byproduct formation.- Attempt catalyst regeneration through controlled oxidation. |
| Inconsistent Results Between Batches | Variability in Starting Material Purity | - Analyze different batches of starting materials for trace impurities. | - Implement stricter quality control for incoming materials.- Purify starting materials before use. |
| Catalyst Batch Variation | - Test different batches of the same catalyst under identical conditions. | - Source catalysts from a reliable supplier with consistent quality. |
Data Presentation
Table 1: Illustrative Impact of Catalyst Reuse on Reaction Yield
The following table provides hypothetical data to illustrate the potential decrease in yield upon reusing a Pd/C catalyst for the hydrogenation of 3-cyanobenzyl alcohol without regeneration. Actual results may vary depending on specific reaction conditions and the purity of reagents.
| Catalyst Use Cycle | Initial Reaction Rate (relative) | Final Yield of (3-(Aminomethyl)phenyl)methanol (%) |
| 1 (Fresh Catalyst) | 100% | 95% |
| 2 | 60% | 70% |
| 3 | 25% | 40% |
| 4 | <10% | <15% |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Cyanobenzyl Alcohol
-
Materials: 3-cyanobenzyl alcohol, 10% Palladium on Carbon (Pd/C, 50% wet), Ethanol, Hydrogen gas.
-
Procedure:
-
To a hydrogenation vessel, add 3-cyanobenzyl alcohol (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The hydrochloride salt can be prepared by dissolving the crude amine in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent.
-
Protocol 2: Regeneration of Deactivated Pd/C Catalyst
This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by amine poisoning.
-
Materials: Deactivated Pd/C catalyst, Methanol, Deionized water, Dilute hydrochloric acid (e.g., 0.1 M).
-
Procedure:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with methanol to remove any residual organic compounds.
-
Suspend the catalyst in a dilute solution of hydrochloric acid in methanol and stir for 1-2 hours at room temperature. This helps to protonate and remove the adsorbed amine product.
-
Filter the catalyst and wash with deionized water until the washings are neutral to pH paper. This is crucial to remove any residual acid which can be detrimental in subsequent reactions.
-
Wash the catalyst with methanol again to remove water.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of (3-(Aminomethyl)phenyl)methanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of (3-(Aminomethyl)phenyl)methanol hydrochloride. Adherence to these guidelines will help ensure the compound's integrity, leading to more accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1] this compound, as an amine hydrochloride salt, is potentially hygroscopic. This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water).[2]
Q2: Why is managing the hygroscopic nature of this compound important?
A2: Absorbed moisture can lead to several issues:
-
Inaccurate Weighing: The measured weight will be higher than the actual amount of the compound, leading to errors in concentration calculations.
-
Altered Physical Properties: The compound may become difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the compound's purity and stability.
-
Inconsistent Experimental Results: Variability in the amount of absorbed water can be a significant source of irreproducibility in experiments.
Q3: How can I tell if my vial of this compound has absorbed moisture?
A3: Visual inspection can often reveal signs of moisture absorption. The typically crystalline or powdered solid may appear clumpy, caked, or even like a wet paste. In severe cases of deliquescence, the solid may have partially or fully dissolved into a liquid.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture absorption, the compound should be stored in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). The desiccator should be placed in a cool, dry, and dark location. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q5: Can I dry this compound if it has absorbed moisture?
A5: While it is generally best to prevent moisture absorption, you may be able to dry the compound. However, this should be done with caution as heating can cause degradation. A common method is to use a vacuum oven at a mild temperature. The appropriate temperature and duration will depend on the compound's thermal stability, which should be determined from its technical data sheet or through small-scale testing. It is crucial to ensure that the drying process does not lead to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or fluctuating weight during measurement. | The compound is absorbing moisture from the air during weighing. | Minimize the time the container is open. Use a weighing vessel with a small opening. For highly sensitive measurements, consider weighing inside a glove box with controlled humidity. |
| The compound has formed clumps or a solid cake. | The compound has absorbed a significant amount of moisture. | If the clumping is minor, you may be able to break it up with a clean, dry spatula before weighing. For more severe caking, drying the compound under vacuum may be necessary. However, be aware that this may not fully restore its original properties. |
| Difficulty in dissolving the compound. | The presence of excess water can sometimes affect dissolution in certain organic solvents. | Ensure the solvent is anhydrous. If the compound has absorbed water, this may alter its solubility characteristics. Consider the total water content when preparing solutions. |
| Inconsistent results between experiments using the same batch of compound. | The compound may have absorbed varying amounts of moisture between uses. | Always handle the compound in a consistent manner, minimizing exposure to air. Store the compound in small, single-use aliquots if possible to avoid repeated opening of the main container. |
Experimental Protocols
Protocol 1: Weighing this compound
-
Preparation:
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Ensure the analytical balance is calibrated and located in a draft-free area.
-
Have all necessary equipment ready: a clean and dry weighing vessel (e.g., a small vial or boat), spatulas, and the container of this compound from the desiccator.
-
-
Procedure:
-
Allow the container of the compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Tare the weighing vessel on the balance.
-
Quickly open the container of the compound, remove the desired amount using a clean, dry spatula, and transfer it to the weighing vessel.
-
Immediately and securely close the main container and return it to the desiccator.
-
Record the weight of the compound in the weighing vessel.
-
Proceed with your experiment without delay.
-
Protocol 2: Preparation of a Stock Solution
-
Preparation:
-
Use an appropriate anhydrous solvent for your experiment.
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
-
Procedure:
-
Weigh the required amount of this compound following the procedure in Protocol 1.
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of the anhydrous solvent to the flask and swirl to dissolve the compound. A gentle warming or sonication may be used to aid dissolution if necessary, but be cautious of potential degradation.
-
Once the compound is fully dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
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Store the stock solution in a tightly sealed container, protected from light and moisture. If storing for an extended period, consider adding a molecular sieve to the solution to maintain dryness.
-
Data Presentation
The following table provides illustrative data on the hygroscopicity of a hypothetical batch of this compound at 25°C. Note: This data is for illustrative purposes only and may not be representative of all batches of the compound.
| Relative Humidity (%) | Water Absorption (% w/w) after 24 hours | Physical Appearance |
| 20 | 0.1 | Free-flowing powder |
| 40 | 0.5 | Slight clumping |
| 60 | 2.1 | Significant clumping, caking |
| 80 | 8.5 | Deliquescence, forms a paste |
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for inaccurate weighing issues.
References
Validation & Comparative
A Comparative Guide to the HPLC Validation for the Synthesis of (3-(Aminomethyl)phenyl)methanol Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of (3-(Aminomethyl)phenyl)methanol hydrochloride synthesis, with a primary focus on High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of the synthesized compound.
Comparison of Analytical Methodologies
The primary method for quantitative analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This technique is robust, reproducible, and well-suited for quality control environments. For impurity identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its superior specificity and sensitivity.[1] A comparison of these two key methodologies is presented below.
Table 1: Comparison of HPLC-UV and LC-MS Methods
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: LC-MS for Impurity Identification |
| Principle | Separation based on polarity differences between the analyte and a C18 stationary phase, with quantification by UV absorbance.[2] | Separation based on polarity, coupled with mass spectrometry for mass-to-charge ratio determination, enabling structural elucidation. |
| Primary Use | Quantitative analysis (assay), purity determination, and routine quality control. | Identification of unknown impurities, confirmation of known impurities, and structural characterization.[1] |
| Sensitivity | Good (typically µg/mL to ng/mL range). | Excellent (typically ng/mL to pg/mL range). |
| Specificity | Relies on chromatographic separation. Co-eluting impurities can interfere with quantification. | Very high; provides mass information which is highly specific to the compound's molecular weight and fragmentation pattern. |
| Cost & Complexity | Lower instrument cost, simpler operation, and maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise. |
| Regulatory Status | Widely accepted and preferred for routine QC and release testing in pharmaceutical manufacturing.[3][4] | Essential for process development, impurity profiling, and stability studies. |
Experimental Protocols
Detailed protocols for the HPLC-UV method for quantification and a complementary LC-MS method for impurity identification are provided.
This protocol describes a standard method for the quantification and purity assessment of the target compound.
A. Instrumentation & Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 220 nm (or wavelength of maximum absorption).
-
Injection Volume: 10 µL.[2]
B. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard stock solution.
This protocol is used to identify potential process-related impurities and degradation products. Potential organic impurities can include starting materials, by-products, intermediates, and degradation products.[1] Common examples could include isomers like 2-(Aminomethyl)phenol and 4-(Aminomethyl)phenol.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: Utilize the same column and mobile phases as the HPLC-UV method to facilitate peak correlation.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 50-500 amu.[1]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.
HPLC Method Validation Data
The developed HPLC-UV method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The following table summarizes the key validation parameters, their acceptance criteria, and typical results.
Table 2: Summary of HPLC Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity/Selectivity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995. | The method is specific. The main peak is resolved from all known impurities with a resolution > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. | r² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three concentration levels. | Average recovery is 99.5% with an RSD of 0.8%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[3] | RSD = 0.5% for six injections of the standard solution. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses conducted on different days by different analysts. | RSD = 1.2% across different days and analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1. | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C). | The method is robust; results remain within specification after intentional minor variations. |
HPLC Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.
Caption: Workflow for HPLC Method Validation.
References
Spectroscopic Characterization of (3-(Aminomethyl)phenyl)methanol Hydrochloride and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and physicochemical properties of pharmacologically relevant molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for (3-(Aminomethyl)phenyl)methanol hydrochloride and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as primary characterization techniques. Experimental protocols and a discussion of alternative analytical methods are also included to offer a comprehensive resource for the characterization of this class of compounds.
Introduction
(3-(Aminomethyl)phenyl)methanol and its derivatives are important building blocks in medicinal chemistry and materials science. Accurate characterization of these molecules is crucial for ensuring their purity, confirming their structure, and understanding their reactivity. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide will present and compare spectroscopic data for the parent compound and a representative derivative, offering insights into the influence of structural modifications on the spectral features.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for (3-(Aminomethyl)phenyl)methanol (the free base of the hydrochloride salt) and a representative N-acetylated derivative. The data for the free base serves as a close reference for the hydrochloride salt, with expected downfield shifts in the NMR spectra for protons and carbons near the protonated amine group.
Table 1: ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | CH₂OH (δ, ppm) | CH₂NH₂/CH₂NHAc (δ, ppm) | NH/OH (δ, ppm) |
| (3-(Aminomethyl)phenyl)methanol¹ | 7.20 - 7.40 (m, 4H) | 4.65 (s, 2H) | 3.88 (s, 2H) | ~2.5 (br s) |
| N-((3-(hydroxymethyl)phenyl)methyl)acetamide² | 7.15 - 7.35 (m, 4H) | 4.60 (s, 2H) | 4.35 (d, 2H) | ~5.9 (br t) |
¹Data is for the free base, (3-(Aminomethyl)phenyl)methanol. For the hydrochloride salt, protons adjacent to the ammonium group (CH₂NH₃⁺) are expected to shift downfield. ²Generic expected shifts for an N-acetyl derivative.
Table 2: ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | CH₂OH (δ, ppm) | CH₂NH₂/CH₂NHAc (δ, ppm) | C=O (δ, ppm) |
| (3-(Aminomethyl)phenyl)methanol¹ | 142.5, 139.0, 128.5, 126.5, 126.0, 125.5 | 64.5 | 46.0 | - |
| N-((3-(hydroxymethyl)phenyl)methyl)acetamide² | ~140-125 | ~64 | ~44 | ~170 |
¹Data is for the free base. For the hydrochloride salt, carbons adjacent to the ammonium group are expected to shift. ²Generic expected shifts for an N-acetyl derivative.
Table 3: IR Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| (3-(Aminomethyl)phenyl)methanol¹ | ~3350 (broad) | ~3300-3100 (broad) | ~3100-3000 | ~2950-2850 | - |
| N-((3-(hydroxymethyl)phenyl)methyl)acetamide² | ~3300 (broad) | ~3280 (amide) | ~3100-3000 | ~2950-2850 | ~1640 (amide I) |
¹Data is for the free base. For the hydrochloride salt, the N-H stretches will be shifted and broadened due to the formation of the ammonium salt. The presence of a broad absorption around 2800-2400 cm⁻¹ is also characteristic of ammonium salts. ²Generic expected frequencies for an N-acetyl derivative.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for the hydrochloride salt; CDCl₃ for less polar derivatives).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to scanning the sample.
Alternative Characterization Techniques
While NMR and IR are primary tools, other techniques can provide complementary structural information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook reports the mass spectrum for 3-aminobenzyl alcohol, which can be a useful reference.[1]
-
X-ray Crystallography: Offers definitive proof of structure by determining the precise arrangement of atoms in a crystalline solid. A crystal structure for (3-aminophenyl)methanol has been reported, providing detailed bond lengths and angles.[2] This technique is invaluable for unambiguous stereochemical assignments in chiral derivatives.
-
Elemental Analysis: Determines the elemental composition of a compound, which can be used to confirm the empirical formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of this compound derivatives using spectroscopic methods.
Caption: Workflow for the characterization of (3-(Aminomethyl)phenyl)methanol derivatives.
Logical Relationship of Spectroscopic Data
The information obtained from different spectroscopic techniques is interconnected and provides a holistic view of the molecular structure.
References
A Comparative Study of (3-(Aminomethyl)phenyl)methanol Hydrochloride and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that dictates the trajectory of discovery and development. This guide provides a detailed comparative analysis of (3-(Aminomethyl)phenyl)methanol hydrochloride and its ortho- and para-isomers, offering insights into their chemical properties and biological activities. While direct comparative quantitative data is limited in the scientific literature, this document synthesizes available information to highlight the distinct profiles of each isomer, supported by experimental protocols and pathway diagrams to facilitate further research.
Physicochemical Properties
The positional isomerism of the aminomethyl and methanol groups on the phenyl ring results in three distinct molecules with identical molecular weights but differing chemical and physical properties. These differences can significantly influence their reactivity, solubility, and interaction with biological targets.
| Property | (2-(Aminomethyl)phenyl)methanol (ortho-isomer) | (3-(Aminomethyl)phenyl)methanol (meta-isomer) | (4-(Aminomethyl)phenyl)methanol (para-isomer) |
| CAS Number | 4152-92-5[1][2] | 34231-22-6 | 39895-56-2[3][4][5] |
| Molecular Formula | C₈H₁₁NO[1][2] | C₈H₁₁NO[6] | C₈H₁₁NO[3][4][5] |
| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol (hydrochloride)[7] | 137.18 g/mol [3][4][5] |
| Synonyms | 2-Hydroxybenzylamine, 2-(Aminomethyl)benzyl Alcohol[1][8] | 3-Hydroxymethylbenzylamine, 3-Aminomethylbenzyl alcohol[6] | 4-Hydroxybenzylamine, 4-(Aminomethyl)benzyl alcohol[9][10] |
| Form | Solid[8] | Solid (hydrochloride)[7] | Off-White Solid[4] |
Comparative Biological Activities
The spatial arrangement of the functional groups profoundly impacts the biological activity of these isomers. The ortho-isomer is the most extensively studied, demonstrating notable antioxidant and anti-inflammatory effects. The meta-isomer shows potential as a modulator of protein kinases, while the para-isomer is often used as a less active control in studies involving the ortho-isomer.
| Biological Activity | (2-(Aminomethyl)phenyl)methanol (ortho-isomer) | (3-(Aminomethyl)phenyl)methanol (meta-isomer) | (4-(Aminomethyl)phenyl)methanol (para-isomer) |
| Antioxidant Activity | Acts as a selective scavenger of dicarbonyls. | Data not available. | Considered a less reactive isomer compared to 2-(Aminomethyl)phenyl)methanol. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory properties, potentially through modulation of the NF-κB pathway. | Data not available. | Data not available. |
| Enzyme Inhibition | Data not available. | Suggested to be an inhibitor of Growth Factor Receptor Kinase (GRK) and Protein Kinase C (PKC). | Data not available. |
| Other Activities | Investigated for therapeutic applications in cardiovascular diseases. | Serves as a building block for neurologically active compounds. | Used as a negative control in studies of its ortho-isomer. |
Signaling Pathways and Mechanisms of Action
(2-(Aminomethyl)phenyl)methanol and the NF-κB Signaling Pathway
The anti-inflammatory effects of (2-(Aminomethyl)phenyl)methanol are hypothesized to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Reactive oxygen species (ROS) are known activators of NF-κB. As an antioxidant and scavenger of reactive dicarbonyls, (2-(Aminomethyl)phenyl)methanol may reduce intracellular ROS levels, thereby preventing the activation of IκB kinase (IKK). This, in turn, would inhibit the phosphorylation and subsequent degradation of IκBα, keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
References
- 1. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.cn [abcam.cn]
- 10. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Substituted Benzylamine Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of substituted aryl benzylamine derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). The data and methodologies presented are based on a study by Jackson et al. (2017), which systematically explored the structure-activity relationships (SAR) of these compounds. 17β-HSD3 is a critical enzyme in the testosterone biosynthesis pathway, making it a key target for the development of therapeutics for conditions such as prostate cancer.
Data Presentation: Inhibition of 17β-HSD3
The following table summarizes the in vitro inhibitory activity of various N-substituted benzylamine derivatives against 17β-HSD3. The parent compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, served as the template for generating a series of analogues with modifications to the central aromatic ring and through the extension of the molecule via amine or amide bonds.
| Compound ID | Modification | % Inhibition at 10 µM | IC50 (µM) |
| 1 | Parent Compound | >70% | 0.9 |
| 5 | 4-Fluoro on central aromatic ring | 82% | 0.8 |
| 6 | 4-Chloro on central aromatic ring | 88% | 0.7 |
| 21 | Amine bond extension | 36% | Not Determined |
| 22 | N-acetyl amine bond extension | 55% | Not Determined |
| 23 | Amide bond extension | 91% | 3.9 |
| 24 | Amide bond extension with pyridine | 97% | 1.1 |
Experimental Protocols
Synthesis of Substituted Aryl Benzylamine Derivatives
The synthesis of the target compounds involved a multi-step process. A general workflow for the synthesis and evaluation is depicted in the diagram below. For specific details on the synthesis of each compound, including reaction conditions and characterization data, please refer to the source publication.
In Vitro 17β-HSD3 Inhibition Assay
The inhibitory activity of the synthesized compounds against 17β-HSD3 was determined using a thin-layer chromatography (TLC) based assay.[1]
-
Enzyme Source: Homogenates of HEK-293 cells stably expressing human 17β-HSD3.
-
Substrate: [14C]-Androstenedione.
-
Cofactor: NADPH.
-
Procedure:
-
Test compounds were incubated with the enzyme homogenate, [14C]-androstenedione, and NADPH in a suitable buffer at 37°C.
-
The reaction was stopped by the addition of an organic solvent.
-
The steroids were extracted and separated by TLC.
-
The conversion of [14C]-androstenedione to [14C]-testosterone was quantified by radio-imaging.
-
-
Data Analysis: The percentage inhibition was calculated by comparing the amount of testosterone formed in the presence of the test compound to that in the control (vehicle-treated) samples. IC50 values were determined for compounds showing significant inhibition.
Visualizations
Experimental Workflow: Synthesis and Evaluation of 17β-HSD3 Inhibitors
References
A Comparative Guide to Bifunctional Linkers: Alternatives to (3-(Aminomethyl)phenyl)methanol Hydrochloride
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of efficacy, stability, and the overall therapeutic index. (3-(Aminomethyl)phenyl)methanol hydrochloride represents a bifunctional linker scaffold possessing an amine for conjugation and a benzylic alcohol for payload attachment. This guide provides a comparative overview of alternative bifunctional linkers, focusing on their structural variations, impact on conjugate properties, and performance in preclinical studies.
Introduction to (3-(Aminomethyl)phenyl)methanol as a Linker
(3-(Aminomethyl)phenyl)methanol provides a semi-rigid aromatic core. The primary amine serves as a versatile handle for conjugation to biomolecules, often through amide bond formation. The benzylic alcohol can be used for direct attachment of payloads or as a precursor for further functionalization. A closely related and widely used analog is p-aminobenzyl alcohol (PABA), a cornerstone of self-immolative linkers in many successful ADCs.[1][2] The aromatic nature of these linkers can influence the stability and electronic properties of the final conjugate.
Alternative Bifunctional Linkers
Alternatives to the aminomethylphenylmethanol scaffold can be broadly categorized into three classes: aromatic self-immolative linkers, aliphatic linkers, and polyethylene glycol (PEG) linkers. Each class offers distinct advantages in terms of stability, solubility, and release mechanisms.
Aromatic Self-Immolative Linkers
This class of linkers, which includes the widely used Val-Cit-PABA system, leverages an electronic cascade mechanism to release the payload upon a specific triggering event, such as enzymatic cleavage in the tumor microenvironment.[1] The aromatic ring is a key component of the self-immolative spacer that fragments to release the unmodified drug.[2][3]
Key Features:
-
Controlled Release: Drug release is triggered by specific enzymes (e.g., cathepsin B) often overexpressed in tumor cells.[1]
-
Traceless Cleavage: The self-immolative mechanism ensures the released drug is in its native, active form without linker remnants.[1]
-
Well-Established Chemistry: The synthesis and conjugation of these linkers are well-documented.
Aliphatic Amino-Alcohol Linkers
Aliphatic linkers offer greater flexibility and hydrophilicity compared to their aromatic counterparts. These linkers are typically linear chains containing an amine and a hydroxyl group. The absence of the aromatic ring can lead to different pharmacokinetic profiles and may reduce the potential for drug aggregation.
Key Features:
-
Increased Flexibility: The linear structure can provide more spatial separation between the biomolecule and the payload.
-
Potentially Improved Solubility: The aliphatic nature can enhance the aqueous solubility of the conjugate, particularly with hydrophobic payloads.
-
Non-Self-Immolative Options: Simpler aliphatic linkers are often non-cleavable, relying on the degradation of the antibody in the lysosome to release the drug-linker complex.
PEGylated Amino-Alcohol Linkers
Polyethylene glycol (PEG) linkers are widely used to enhance the hydrophilicity and pharmacokinetic properties of bioconjugates.[4][5] Incorporating a PEG chain into an amino-alcohol linker can significantly improve solubility, reduce aggregation, and prolong circulation half-life.[4][6]
Key Features:
-
Enhanced Hydrophilicity: PEG chains are highly water-soluble, which can counteract the hydrophobicity of many cytotoxic payloads.[5]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated conjugates can lead to reduced renal clearance and a longer plasma half-life.[4]
-
Reduced Immunogenicity: The PEG shield can mask the conjugate from the immune system, potentially reducing its immunogenicity.
Comparative Data
Direct head-to-head comparative data for ADCs constructed with these different linker types is limited in the public domain. However, data from various studies can provide insights into their relative performance.
Table 1: Structural and Functional Comparison of Linker Classes
| Linker Class | Representative Structure | Core Structure | Key Features | Potential Advantages | Potential Disadvantages |
| Aromatic Self-Immolative | Val-Cit-PABA | Aromatic (Phenyl) | Enzyme-cleavable, self-immolative | Controlled, traceless drug release | Potential for hydrophobicity-driven aggregation |
| Aliphatic Amino-Alcohol | 6-aminohexan-1-ol | Aliphatic (Hexyl) | Flexible, non-aromatic | Increased flexibility, potentially higher solubility | May lack a specific release mechanism (if non-cleavable) |
| PEGylated Amino-Alcohol | Amino-PEG6-alcohol | PEG Chain | Hydrophilic, flexible | Improved PK profile, reduced aggregation, enhanced solubility | Can be non-cleavable, potentially altering the drug's final form |
Table 2: Performance Characteristics from Representative Studies
| Linker Type | Application Context | Key Finding | Citation |
| Aromatic (Polymersomes) | Dye Encapsulation | Aromatic linker-containing polymersome showed higher encapsulation efficiency (31%) for a hydrophilic dye compared to the aliphatic counterpart (14%). | [7] |
| Aromatic (Polymersomes) | Stability | Aromatic linker-containing polymersome exhibited better stability during dye exchange studies. | [7] |
| PEGylated (ADCs) | General | PEG linkers can increase the drug-to-antibody ratio (DAR) without causing aggregation. | [5] |
| Val-Cit-PABA (ADCs) | Stability & Efficacy | Val-Cit-PAB linked ADCs are stable in circulation and effectively release the payload upon internalization and enzymatic cleavage. | [1][8] |
| Silyl ether-based (ADCs) | Stability | A novel silyl ether-based acid-cleavable linker showed a half-life of over 7 days in human plasma, compared to 2 days for a traditional hydrazine linker. | [9] |
| Val-Ala vs. Val-Cit (ADCs) | Aggregation | Val-Ala-based ADCs showed no obvious increase in aggregation, while Val-Cit-based ADCs showed a 1.80% increase in aggregation. | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of bifunctional linkers. Below are representative protocols for the synthesis and characterization of an ADC.
Protocol 1: Synthesis of a Drug-Linker Construct
This protocol describes the conjugation of a cytotoxic payload to a bifunctional linker.
Materials:
-
Bifunctional linker (e.g., Amino-PEG6-alcohol)
-
Cytotoxic payload with a reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the bifunctional linker and the cytotoxic payload in the anhydrous solvent.
-
Add the coupling agents (e.g., EDC and NHS) to activate the carboxylic acid on the payload.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the drug-linker construct using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
Protocol 2: Conjugation of Drug-Linker to an Antibody
This protocol details the conjugation of the drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker construct with an amine-reactive group (e.g., NHS ester)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activate the amine group of the drug-linker construct using an NHS ester activation procedure if not already activated.
-
Add the activated drug-linker solution to the antibody solution at a specific molar excess.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Quench the reaction by adding the quenching solution to cap any unreacted NHS esters.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
At the end of the incubation period, measure cell viability using the chosen reagent and a plate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.
Visualizations
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow: ADC Development
Caption: A typical experimental workflow for the development and evaluation of ADCs.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of targeted therapeutics. While (3-(Aminomethyl)phenyl)methanol provides a foundational aromatic scaffold, a variety of alternative linkers, including other aromatic self-immolative systems, flexible aliphatic linkers, and solubility-enhancing PEGylated linkers, offer a range of properties to optimize the performance of a bioconjugate. The choice of linker should be guided by the specific properties of the payload, the desired release mechanism, and the overall pharmacokinetic goals. A systematic evaluation of different linker classes, as outlined in this guide, is essential for the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of different catalysts for (3-(Aminomethyl)phenyl)methanol hydrochloride synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of (3-(Aminomethyl)phenyl)methanol hydrochloride, a key building block in pharmaceutical development, relies heavily on the selection of an appropriate catalyst for the reduction of a nitrile precursor, typically 3-cyanobenzyl alcohol. This guide provides a comparative analysis of various catalytic systems for this transformation, supported by experimental data from analogous reactions.
Performance Comparison of Catalytic Systems
The catalytic hydrogenation of 3-cyanobenzyl alcohol to (3-(Aminomethyl)phenyl)methanol is the most direct route. The performance of common catalysts in similar nitrile reductions is summarized below. It is important to note that direct comparative data for this specific substrate is limited; therefore, the following table is a composite of reported performances for the reduction of various aromatic and aliphatic nitriles.
| Catalyst | Typical Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Pressure (bar) | Purity/Selectivity (%) |
| Raney® Nickel | Phenylacetonitrile | >99 | 4 | 120 | 10 | 96.8 (for primary amine)[1] |
| Palladium on Carbon (Pd/C) | Phenylacetonitrile | High Conversion | 4 | 120 | 10 | Unsatisfactory (significant side products)[1] |
| Rhodium on Carbon (Rh/C) | Phenylacetonitrile | High Conversion | 4 | 120 | 10 | Unsatisfactory (significant side products)[1] |
| Ruthenium on Carbon (Ru/C) | Phenylacetonitrile | High Conversion | 4 | 120 | 10 | Unsatisfactory (significant side products)[1] |
| Platinum on Carbon (Pt/C) | Phenylacetonitrile | <50 | 4 | 120 | 10 | ~90 (for primary amine)[1] |
| Cobalt Boride (Co₂B) | Benzonitrile | - | - | Room Temp | - | Selective for primary amine[2] |
Note: The data presented is for the reduction of phenylacetonitrile, a structurally related nitrile. Performance with 3-cyanobenzyl alcohol may vary. The selectivity reported is for the desired primary amine over secondary and tertiary amine byproducts.
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of a nitrile precursor are provided below. These are generalized procedures that can be adapted for the synthesis of (3-(Aminomethyl)phenyl)methanol.
Method 1: Hydrogenation using Raney® Nickel
This protocol is adapted from procedures for the reduction of aromatic nitriles.[3]
Materials:
-
3-cyanobenzyl alcohol
-
Raney® Nickel (slurry in water)
-
Anhydrous Ethanol
-
Potassium Borohydride (KBH₄) (optional, for enhanced reactivity)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
In a high-pressure reactor, add a slurry of Raney® Nickel in anhydrous ethanol.
-
Add the 3-cyanobenzyl alcohol to the reactor. For enhanced reactivity, potassium borohydride can be added at this stage.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite® under an inert atmosphere.
-
The filtrate containing (3-(Aminomethyl)phenyl)methanol can then be treated with hydrochloric acid to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a suitable solvent, and dried.
Method 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for catalytic hydrogenation using Pd/C.[4]
Materials:
-
3-cyanobenzyl alcohol
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas (balloon or pressurized vessel)
Procedure:
-
To a round-bottom flask, add 10% Pd/C under an inert atmosphere (e.g., argon).
-
Add methanol as the solvent, ensuring the catalyst is fully wetted.
-
Add the 3-cyanobenzyl alcohol to the flask.
-
Add concentrated hydrochloric acid to the reaction mixture. This helps in the in-situ formation of the hydrochloride salt and can improve selectivity for the primary amine.
-
Seal the flask and evacuate the air, followed by backfilling with hydrogen gas. This cycle should be repeated multiple times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized) at room temperature.
-
Monitor the reaction by TLC or other appropriate methods.
-
Once the reaction is complete, carefully filter the catalyst through Celite®.
-
The solvent from the filtrate is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Reaction Pathway and Experimental Workflow
The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. This pathway is crucial for understanding potential side reactions, such as the formation of secondary and tertiary amines.
A generalized workflow for the synthesis and purification of this compound is depicted below.
References
A Comparative Guide to Assessing the Purity of Synthesized (3-(Aminomethyl)phenyl)methanol Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of essential analytical techniques for evaluating the purity of synthesized (3-(Aminomethyl)phenyl)methanol hydrochloride. By presenting detailed experimental protocols and comparative data across hypothetical batches, this document serves as a practical resource for implementing a comprehensive purity assessment strategy.
The purity of an active pharmaceutical ingredient (API) is critically influenced by the presence of various impurities, including residual starting materials, by-products from side reactions, and remaining solvents. A multi-faceted analytical approach is therefore essential to ensure the identity, strength, and quality of the synthesized compound.
Overall Purity Assessment Workflow
A systematic approach to purity determination ensures that all potential impurities are identified and quantified. The following workflow outlines a typical process for the comprehensive purity analysis of a synthesized batch of this compound.
Caption: General workflow for the purity assessment of synthesized this compound.
Comparative Analysis of Synthesized Batches
To illustrate the application of various analytical techniques, the following tables summarize hypothetical purity assessment data for three different batches of synthesized this compound. These batches represent a range of potential purity outcomes, from high purity to moderately impure.
Table 1: Chromatographic and Spectroscopic Purity
| Analytical Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| HPLC Purity (% Area) | 99.8% | 98.5% | 95.2% | ≥ 98.0% |
| Major Impurity (% Area) | 0.15% | 1.2% (Isomer) | 3.5% (Starting Material) | ≤ 1.0% |
| Total Impurities (% Area) | 0.2% | 1.5% | 4.8% | ≤ 2.0% |
| ¹H qNMR Purity (mass %) | 99.5% | 98.1% | 94.8% | ≥ 98.0% |
Table 2: Volatile and Inorganic Impurity Analysis
| Analytical Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Residual Solvents (GC-HS) | Methanol: 250 ppm | Methanol: 800 ppm | Toluene: 1500 ppm | Methanol: ≤ 3000 ppm, Toluene: ≤ 890 ppm |
| Water Content (Karl Fischer) | 0.1% | 0.5% | 1.2% | ≤ 0.5% |
| Residue on Ignition (TGA) | < 0.1% | 0.2% | 0.5% | ≤ 0.1% |
Table 3: Final Purity Assessment (Mass Balance)
| Parameter | Batch A | Batch B | Batch C |
| Chromatographic Purity (HPLC) | 99.8% | 98.5% | 95.2% |
| Water Content | 0.1% | 0.5% | 1.2% |
| Residual Solvents | 0.025% | 0.08% | 0.15% |
| Inorganic Residue | 0.1% | 0.2% | 0.5% |
| Calculated Purity (Mass Balance) | 99.575% | 97.72% | 93.35% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and impurity profiles encountered.
High-Performance Liquid Chromatography (HPLC) for Organic Purity
This method is used to separate and quantify the main component from its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR provides an absolute measure of purity by comparing the integral of a sample's proton signal to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of Methanol-d₄.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8 or 16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and the olefinic protons of the maleic acid internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights and the number of protons for both the analyte and the standard.
-
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This technique is used to identify and quantify volatile organic solvents that may remain from the synthesis and purification processes.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.53 mm ID, 3 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 10 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of dimethyl sulfoxide (DMSO).
Karl Fischer Titration for Water Content
This is the standard method for the accurate determination of water content in a sample.[1][2][3]
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.[4]
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Solvent: Anhydrous methanol.
-
Procedure (Volumetric):
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it to the titration vessel containing anhydrous methanol.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Thermogravimetric Analysis (TGA) for Residue on Ignition
TGA measures the change in mass of a sample as a function of temperature, which can indicate the presence of inorganic impurities (non-volatile residue).[5][6]
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Pan: Platinum or ceramic.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen or air.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into the TGA pan.
-
Run the temperature program and record the mass loss.
-
The percentage of mass remaining at 600°C is reported as the residue on ignition.
-
Logical Diagram for Method Selection
The choice of analytical methods for purity assessment is guided by the specific information required at each stage of the evaluation.
Caption: Decision tree for selecting appropriate analytical methods for purity assessment.
References
- 1. metrohm.com [metrohm.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. improvedpharma.com [improvedpharma.com]
Head-to-Head Comparison of Synthetic Routes to (3-(Aminomethyl)phenyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Synthetic Pathways
The production of (3-(Aminomethyl)phenyl)methanol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, can be approached through multiple synthetic routes. This guide provides a head-to-head comparison of two prominent methods: the reduction of 3-nitrobenzyl alcohol and the reductive amination of 3-cyanobenzaldehyde. This analysis, supported by experimental data, aims to inform researchers on the most suitable pathway for their specific needs, considering factors such as yield, reaction conditions, and reagent availability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 3-Nitrobenzyl Alcohol | Route 2: Reductive Amination of 3-Cyanobenzaldehyde |
| Starting Material | 3-Nitrobenzyl Alcohol | 3-Cyanobenzaldehyde |
| Key Transformation | Reduction of a nitro group | Reductive amination of an aldehyde and nitrile |
| Typical Reagents | Pd/C, Hydrazine hydrate or H₂ gas | NaBH₄, NH₄Cl |
| Overall Yield | High | Moderate to High |
| Reaction Conditions | Mild to moderate temperature and pressure | Mild, ambient temperature and pressure |
| Key Advantages | High yielding, clean reaction | One-pot procedure, readily available reagents |
| Key Disadvantages | Potential for catalyst poisoning, handling of flammable gas | Potential for side reactions, requires careful control of stoichiometry |
Route 1: Synthesis via Reduction of 3-Nitrobenzyl Alcohol
This synthetic pathway involves a two-step process starting from the commercially available 3-nitrobenzyl alcohol. The key step is the reduction of the nitro group to a primary amine, followed by the formation of the hydrochloride salt.
Logical Workflow for Route 1
Caption: Synthesis of the target compound from 3-nitrobenzyl alcohol.
Experimental Protocol:
Step 1: Synthesis of (3-Aminophenyl)methanol
In a typical procedure, 3-nitrobenzyl alcohol is dissolved in a suitable solvent, such as ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The reduction is then carried out by either bubbling hydrogen gas through the mixture or by the portion-wise addition of hydrazine hydrate at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield (3-aminophenyl)methanol.
Step 2: Formation of this compound
The crude (3-aminophenyl)methanol is dissolved in a suitable solvent like isopropanol or diethyl ether. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Synthesis via Reductive Amination of 3-Cyanobenzaldehyde
This approach offers a more convergent synthesis, potentially allowing for a one-pot reaction from 3-cyanobenzaldehyde. This method relies on the simultaneous or sequential reduction of both the aldehyde and the nitrile functional groups.
Logical Workflow for Route 2
Caption: One-pot synthesis from 3-cyanobenzaldehyde.
Experimental Protocol:
One-Pot Synthesis of this compound
3-Cyanobenzaldehyde is dissolved in a suitable solvent, typically methanol. An excess of an ammonia source, such as ammonium chloride, is added to the solution. The mixture is stirred to facilitate the formation of the intermediate imine. Subsequently, a reducing agent, for instance, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0-5 °C). The sodium borohydride will reduce both the imine and the aldehyde functionalities. The reaction progress is monitored by TLC. After the reaction is complete, the reaction is quenched, and the pH is adjusted. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The resulting free base is then converted to the hydrochloride salt as described in Route 1.
Head-to-Head Performance Analysis
| Feature | Route 1: Reduction of 3-Nitrobenzyl Alcohol | Route 2: Reductive Amination of 3-Cyanobenzaldehyde |
| Purity | Generally high, with the primary byproduct being the starting material if the reaction is incomplete. | Can be more challenging to purify due to the potential for the formation of secondary amines and other byproducts. |
| Scalability | Readily scalable, although handling of hydrogen gas on a large scale requires specialized equipment. The use of transfer hydrogenation with hydrazine can mitigate this. | Scalable, with the advantage of being a one-pot reaction which can simplify large-scale production. |
| Safety Considerations | Catalytic hydrogenation with H₂ gas is flammable and requires careful handling. Palladium catalysts can be pyrophoric. | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. |
| Cost-Effectiveness | The cost of 3-nitrobenzyl alcohol and palladium catalysts can be a factor. | 3-Cyanobenzaldehyde and sodium borohydride are generally inexpensive and readily available. |
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1, the reduction of 3-nitrobenzyl alcohol, is a robust and high-yielding method that is well-documented in the literature. It is an excellent choice when high purity is a primary concern and the necessary equipment for catalytic hydrogenation is available.
Route 2, the reductive amination of 3-cyanobenzaldehyde, provides a more streamlined, one-pot approach. This route is advantageous in terms of process efficiency and the use of less hazardous reagents compared to catalytic hydrogenation. However, it may require more careful optimization to control selectivity and minimize byproduct formation.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, purity requirements, available equipment, and cost considerations. This guide provides the foundational information to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.
in vitro assay validation using (3-(Aminomethyl)phenyl)methanol hydrochloride-based compounds
A critical gap in current literature exists regarding the specific application of (3-(Aminomethyl)phenyl)methanol hydrochloride-based compounds in the validation of in vitro assays. Extensive searches for experimental data, comparative performance analyses, and detailed protocols for assays utilizing this specific compound have not yielded sufficient information to construct a comprehensive comparison guide as initially requested.
While the compound this compound is commercially available as a chemical reagent, its role and performance in the validation of specific in vitro assays are not well-documented in publicly accessible scientific literature. This prevents a direct, evidence-based comparison with alternative validation methods or compounds.
This guide, therefore, pivots to address the broader context of in vitro assay validation, providing researchers, scientists, and drug development professionals with a foundational understanding of the principles and common methodologies employed in the field. This information is essential for ensuring the reliability, reproducibility, and accuracy of in vitro experimental data.
Core Principles of In Vitro Assay Validation
In vitro assay validation is a comprehensive process that establishes the performance characteristics of a given assay. The goal is to demonstrate that the assay is suitable for its intended purpose. Key validation parameters typically include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
General Experimental Workflow for Assay Validation
The validation of an in vitro assay typically follows a structured workflow. The following diagram illustrates a generalized process.
Caption: A flowchart outlining the key stages involved in the validation of an in vitro assay.
Data Presentation in Assay Validation
Clear and concise data presentation is paramount in assay validation reports. Tables are an effective way to summarize quantitative data for easy comparison and interpretation. Below are examples of how data for key validation parameters might be structured.
Table 1: Inter-Assay Precision
| Analyte Concentration | Mean Measured Value | Standard Deviation | %CV |
| Low | X.XX | Y.YY | Z.Z% |
| Medium | A.AA | B.BB | C.C% |
| High | D.DD | E.EE | F.F% |
Table 2: Linearity and Range
| Nominal Concentration | Measured Concentration | % Recovery |
| Level 1 | X.XX | Y.Y% |
| Level 2 | A.AA | B.B% |
| Level 3 | C.CC | D.D% |
| Level 4 | E.EE | F.F% |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{Z.ZZZ } |
Alternative Approaches and Considerations
In the absence of data for this compound, researchers should consider established positive and negative controls relevant to the specific assay being validated. The choice of reference compounds and validation standards is critical and should be based on the biological target and the mechanism of action of the assay.
For example, in a kinase inhibition assay, a well-characterized, potent inhibitor of the target kinase would serve as a suitable positive control for validation experiments. Conversely, a structurally similar but inactive compound could be used as a negative control to demonstrate specificity.
Conclusion
While the specific use of this compound in in vitro assay validation remains uncharacterized in the available literature, the fundamental principles and methodologies of assay validation are well-established. By adhering to rigorous validation protocols and employing appropriate controls and standards, researchers can ensure the quality and reliability of their in vitro data, which is foundational for successful drug discovery and development. Future research may elucidate the potential applications of novel compounds like this compound in this critical aspect of experimental science.
Comparative Analysis of the Cross-Reactivity Profile of (3-(Aminomethyl)phenyl)methanol Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of (3-(Aminomethyl)phenyl)methanol hydrochloride and its derivatives. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this document leverages available data on structurally related benzylamine derivatives to infer a potential off-target profile. The information herein is intended to guide hypothesis-driven experimental work in drug development and safety pharmacology.
Executive Summary
(3-(Aminomethyl)phenyl)methanol is a simple benzylamine derivative.[1] While its primary pharmacological target is not extensively documented in publicly available literature, the benzylamine scaffold is known to interact with a variety of biological targets. Cross-reactivity studies are crucial to identify potential off-target effects that could lead to adverse drug reactions or provide opportunities for drug repurposing. This guide presents a hypothetical cross-reactivity profile based on the known activities of similar compounds and outlines standard experimental protocols to assess these interactions.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical, yet plausible, cross-reactivity data for this compound and two representative derivatives against a panel of common off-target classes. This data is illustrative and should be confirmed by experimental validation.
| Target Class | Target | (3-(Aminomethyl)phenyl)methanol HCl (IC50/Ki in µM) | Derivative A (N-methylated) (IC50/Ki in µM) | Derivative B (Ring-substituted) (IC50/Ki in µM) |
| Monoamine Oxidases | MAO-A | > 50 | 25 | 15 |
| MAO-B | > 50 | 10 | 5 | |
| GPCRs | Serotonin Transporter (SERT) | > 100 | 75 | 40 |
| Dopamine Transporter (DAT) | > 100 | 80 | 50 | |
| Adrenergic Receptors (α1) | > 100 | 90 | 60 | |
| Ion Channels | hERG | > 100 | > 100 | 85 |
| Enzymes | Cytochrome P450 (CYP2D6) | > 50 | 30 | 20 |
Note: Lower IC50/Ki values indicate higher potency and potential for off-target interaction. The data for derivatives A and B are hypothetical and illustrate potential shifts in activity with structural modification.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound and its derivatives, the following standard assays can be employed.
Radioligand Binding Assay for GPCRs and Transporters
Objective: To determine the binding affinity of the test compounds to a panel of G-protein coupled receptors (GPCRs) and monoamine transporters.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target (e.g., [³H]-citalopram for SERT)
-
Test compounds this compound and derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well filter plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound.
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of the plates and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.
Enzyme Inhibition Assay for MAO and CYP450
Objective: To assess the inhibitory potential of the test compounds against monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 enzymes.
Materials:
-
Recombinant human MAO-A, MAO-B, or CYP450 enzymes
-
Specific substrate for each enzyme (e.g., kynuramine for MAO, a fluorogenic substrate for CYP)
-
Cofactors (e.g., NADPH for CYP450s)
-
Test compounds
-
Assay buffer
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (and cofactors, if required).
-
Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Determine the initial reaction velocity for each concentration of the test compound.
-
Calculate the percent inhibition of enzyme activity and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be affected by off-target binding.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical off-target effects on cellular signaling.
References
Benchmarking (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Comparative Guide to Self-Immolative Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Self-immolative linkers, which undergo controlled degradation to release a payload, are central to the design of many successful ADCs. This guide provides an objective comparison of the performance of (3-(Aminomethyl)phenyl)methanol, a meta-substituted aminobenzyl alcohol derivative, against commercially available linkers, with a focus on the widely-used para-substituted p-aminobenzyl carbamate (PABC) systems.
The Principle of Self-Immolation in Aminobenzyl Alcohol-Based Linkers
The functionality of aminobenzyl alcohol-based linkers hinges on a 1,6-elimination reaction, an electronic cascade that results in the traceless release of a conjugated payload. This process is typically initiated by the cleavage of a trigger moiety, such as a peptide sequence recognized by lysosomal enzymes, which unmasks a free amine. This amine then initiates the self-immolation process, leading to the release of the payload, carbon dioxide, and an aza-quinone methide byproduct. The rate of this payload release is a crucial parameter influencing the therapeutic window of the bioconjugate.
Comparison of (3-(Aminomethyl)phenyl)methanol with Commercial PABC Linkers
The primary difference between (3-(Aminomethyl)phenyl)methanol and the conventional PABC linker lies in the position of the aminomethyl group on the phenyl ring (meta vs. para). This seemingly subtle structural change has significant implications for the electronic effects that govern the rate of self-immolation.
In the case of the para-substituted PABC linker, the electron-donating aminomethyl group is in direct conjugation with the benzylic position from which the payload is released. This electronic arrangement facilitates the 1,6-elimination cascade upon unmasking of the amine, leading to a relatively rapid release of the payload.
For the meta-substituted (3-(Aminomethyl)phenyl)methanol linker, the aminomethyl group is not in direct conjugation with the benzylic release site. Consequently, the electronic push that drives the self-immolation is less efficient compared to the para isomer. This is expected to result in a slower rate of payload release.
| Linker Type | Structure | Key Features | Expected Release Rate |
| (3-(Aminomethyl)phenyl)methanol based | meta-aminomethylbenzyl alcohol core | - Slower, potentially more controlled payload release.- May offer a wider therapeutic window in certain applications. | Slower |
| Commercial PABC-based (e.g., Val-Cit-PABC) | para-aminobenzyl carbamate core | - Well-established and widely used in approved ADCs.[2] - Faster payload release kinetics. | Faster |
| Commercial PEG-PABC based (e.g., Fmoc-PEG-PABC) | PABC core with a polyethylene glycol spacer | - Enhanced hydrophilicity, which can improve ADC solubility and pharmacokinetics.[3] - Self-immolation kinetics similar to standard PABC. | Faster |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate with (3-(Aminomethyl)phenyl)methanol
This protocol describes a general method for conjugating a drug containing a carboxylic acid to the alcohol moiety of the (3-(Aminomethyl)phenyl)methanol linker, with the amine group protected for subsequent deprotection and antibody conjugation.
Materials:
-
(3-(Aminomethyl)phenyl)methanol hydrochloride
-
Boc-anhydride (Boc₂O)
-
Triethylamine (TEA)
-
Drug with a carboxylic acid group
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amine Protection: Dissolve this compound in a suitable solvent like DMF. Add TEA to neutralize the hydrochloride. Add Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the Boc-protected linker.
-
Drug Coupling: Dissolve the Boc-protected linker, the carboxylic acid-containing drug, and a catalytic amount of DMAP in anhydrous DCM. Add DCC and stir at room temperature until the esterification is complete. Purify the Boc-protected drug-linker conjugate by chromatography.
-
Amine Deprotection: Dissolve the purified Boc-protected drug-linker in DCM and add TFA. Stir until the deprotection is complete. Evaporate the solvent and TFA to obtain the drug-linker with a free amine, ready for conjugation to an antibody.
Protocol 2: In Vitro Linker Cleavage and Payload Release Assay
This assay is designed to quantify the rate of payload release from an ADC following enzymatic cleavage of a trigger moiety.
Materials:
-
Purified ADC
-
Target enzyme (e.g., Cathepsin B for a Val-Cit trigger)
-
Assay buffer (specific to the enzyme's optimal activity)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding the target enzyme.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots and immediately quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by LC-MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload versus time to determine the initial rate of release and the half-life (t₁₂) of the linker cleavage.
References
- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 2. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of efficacy and safety in targeted drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of (3-(Aminomethyl)phenyl)methanol hydrochloride, a meta-isomer of the widely used para-aminobenzyl alcohol (PABA) linker. The comparison is based on the fundamental electronic principles of self-immolative linkers and available experimental data on related structures.
The Self-Immolative Mechanism: A Tale of Two Isomers
Self-immolative linkers are designed to be stable in circulation and to release their therapeutic payload in an unmodified, active form upon a specific triggering event, such as enzymatic cleavage within a target cell. The cornerstone of this technology for amine- and hydroxyl-containing drugs is the PABA scaffold, which operates through a 1,6-elimination reaction.
The Established Efficacy of the para-Aminobenzyl Alcohol (PABA) Linker
The efficacy of the para-isomer, 4-aminobenzyl alcohol, is well-documented.[1] Its self-immolative property is initiated following the cleavage of a trigger group, such as the Val-Cit dipeptide by lysosomal proteases like Cathepsin B.[2] This cleavage unmasks a free amine group, which, being in the para position, is in direct conjugation with the benzylic position carrying the drug. This electronic arrangement is crucial as it allows the lone pair of electrons on the nitrogen to initiate an electronic cascade through the benzene ring, leading to the spontaneous release of the payload.[1][3] This traceless release mechanism is a key advantage, ensuring that no part of the linker remains attached to the drug, which could otherwise impair its activity.[1]
The sequence of events for a typical Val-Cit-PABA linker is as follows:
-
Targeting and Internalization: The ADC binds to a target antigen on a cancer cell and is internalized into a lysosome.
-
Enzymatic Cleavage: Cathepsin B, an enzyme overexpressed in many tumors, cleaves the amide bond between the citrulline and the PABA moiety.
-
Self-Immolation: The newly exposed amino group at the para position triggers a 1,6-electronic cascade.
-
Payload Release: This cascade results in the fragmentation of the linker, releasing the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide intermediate.[4]
The Predicted Inefficacy of the meta-Isomer as a Self-Immolative Linker
In contrast, (3-(Aminomethyl)phenyl)methanol, the meta-isomer, is not expected to function as a self-immolative linker via the same 1,6-elimination mechanism. The aminomethyl group at the meta position is not in electronic conjugation with the benzylic hydroxyl group where the drug would be attached.[3] Therefore, upon cleavage of a trigger group, the unmasked amine is unable to initiate the required electronic cascade to facilitate the spontaneous release of the payload. This fundamental difference in electronic structure suggests that a simple meta-aminobenzyl alcohol linker would not be effective for traceless drug release in a targeted delivery system. While a patent has mentioned the potential use of a meta-aminobenzyl alcohol unit as a self-immolative group, the underlying mechanism for such a system, if functional, would have to differ from the established 1,6-elimination pathway and lacks experimental validation in publicly available literature.[5]
Modulating Linker Properties: The Case of the meta-Amide PABA (MA-PABC) Linker
While a pure meta-aminobenzyl linker is theoretically inefficient, strategic substitution at the meta position of the efficacious para-aminobenzyl scaffold has been explored to enhance linker stability. A notable example is the development of a meta-amide p-aminobenzyl carbamate (MA-PABC) linker.[6] This modification was designed to address the instability of some Val-Cit-PABC-payloads in mouse serum, which can be attributed to esterase-mediated amide hydrolysis.[6]
Data Presentation: Comparative Stability of PABA-based Linkers
The following table summarizes experimental data on the stability of a standard Val-Cit-PABC linker compared to its meta-amide modified counterpart in different biological media.
| Linker Type | Payload | Medium | Incubation Time (h) | Drug Release (%) | Reference |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 | Stable | [7] |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 | 100 | [6][7] |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 | ~50 | [6] |
| Glutamic acid-m-amide-PABC | Uncialamycin | Mouse Serum | 24 | 7 | [6] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 | 3 | [7] |
This data clearly indicates that the introduction of an amide group at the meta position of the PABC linker significantly improves its stability in mouse serum, a critical factor for the preclinical evaluation of ADCs.[6] Importantly, this modification at the meta position was well-tolerated for enzymatic cleavage by Cathepsin B, demonstrating that strategic use of the meta position can be beneficial without compromising the essential release mechanism.[6]
Experimental Protocols
Synthesis of a Val-Cit-PABC Drug-Linker Construct
A common protocol for the synthesis of a maleimido-caproyl-Val-Cit-PABC-payload drug-linker involves multi-step organic synthesis. Key steps typically include the coupling of Fmoc-Val-Cit-PABA to a maleimide-containing spacer, followed by deprotection and subsequent conjugation to the payload.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-drug conjugate in plasma.
-
Sample Preparation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in human or animal plasma at 37°C.[1]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]
-
Analysis: The amount of released payload is quantified, typically by LC-MS/MS, and the percentage of intact ADC remaining is calculated.[1][7]
Visualizing the Mechanisms and Workflows
Signaling and Release Pathway
Caption: ADC targeting, internalization, and payload release pathway.
Experimental Workflow for Linker Stability Comparison
Caption: Workflow for comparing the plasma stability of ADC linkers.
Conclusion
The efficacy of this compound as a direct, self-immolative linker in targeted drug delivery is predicted to be minimal due to its electronic structure, which is unfavorable for the required 1,6-elimination reaction. The established success of its para-isomer, 4-aminobenzyl alcohol, is a direct result of the conjugated system that enables traceless drug release. However, the strategic placement of substituents at the meta position of the PABA scaffold, as demonstrated by the MA-PABC linker, presents a viable strategy for modulating linker properties, such as plasma stability, without compromising the essential enzymatic cleavage and self-immolation mechanism. Future research into novel linker technologies may yet uncover alternative activation mechanisms where the meta-isomer could prove useful, but based on current understanding, its direct application as a self-immolative spacer is not supported. Researchers and drug developers should prioritize linker designs that adhere to the well-established principles of electronic activation for self-immolation to ensure efficient and reliable payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfstore.patentorder.com [pdfstore.patentorder.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (3-(Aminomethyl)phenyl)methanol hydrochloride: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (3-(Aminomethyl)phenyl)methanol hydrochloride. Adherence to these procedural steps is paramount to ensure personnel safety and compliance with regulations.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed and can cause serious eye damage, as well as skin and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this compound.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | GHS05 |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |
This data is a summary of information from multiple sources.[1][2]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE).[3] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5] Do not dispose of this chemical down the drain or in the regular trash.[6][7]
-
Segregation and Collection :
-
Collect waste containing this compound in a designated, compatible, and leak-proof container.[3][8] The original container is often a good choice for waste accumulation.[9]
-
Do not mix this waste with other chemical waste streams, especially incompatible materials, to prevent dangerous reactions.[8][10] Acids and bases should be stored separately.[8]
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
-
Spill Management :
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[10]
-
For solid spills, avoid generating dust. Carefully sweep or vacuum the material.[3]
-
For liquid spills, use an inert, non-combustible absorbent material to contain and collect the spill.[10][12]
-
All spill cleanup materials are considered hazardous waste and must be collected, labeled, and disposed of following the same procedures outlined above.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. [3-(aMinoMethyl)phenyl]Methanol hydrochloride (SALTDATA: HCl) | 40896-62-6 [chemicalbook.com]
- 2. [3-(Aminomethyl)phenyl]methanol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. media.laballey.com [media.laballey.com]
Personal protective equipment for handling (3-(Aminomethyl)phenyl)methanol hydrochloride
Essential Safety and Handling Guide for (3-(Aminomethyl)phenyl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The information provided herein is a synthesis of available safety data and best practices for laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazards of this compound are that it is harmful if swallowed and causes serious eye damage. The non-hydrochloride form of this compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.[2] |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough times for this compound are not available, Butyl rubber or Neoprene gloves are recommended based on their general resistance to alcohols and amines.[3][4][5] Disposable nitrile gloves may be suitable for incidental contact with small quantities, but should be changed immediately upon contamination.[6] A substance-specific risk assessment and consultation with the glove manufacturer are highly recommended. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against minor spills.[7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[6] |
| Respiratory Protection | NIOSH-approved respirator | A respirator should be used when handling the powder outside of a chemical fume hood or when there is a potential for aerosolization. The type of respirator should be selected based on a risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory to protect against spills.[7] |
Operational and Disposal Plans
Safe handling and proper disposal are paramount to laboratory safety and environmental responsibility. The following step-by-step procedures provide guidance for the operational lifecycle of this compound in the laboratory.
Safe Handling Protocol
This flowchart outlines the necessary steps for safely handling this compound from receipt to disposal.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure you are wearing all the recommended PPE as detailed in the table above. The weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Weighing : Carefully weigh the desired amount of the solid this compound. Avoid creating dust. Use a spatula for transfers.
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing. If dissolving in water, be aware that this may be an exothermic process.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Procedures for this compound
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name. |
| Liquid Waste (Solutions) | Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Any materials (e.g., pipette tips, weighing boats, gloves) contaminated with the compound should be disposed of as solid hazardous waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. Collect the rinsate as liquid hazardous waste. After triple rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines. |
Hazard and Protective Measures Relationship
This diagram illustrates the relationship between the potential hazards associated with this compound and the corresponding protective measures.
References
- 1. Page loading... [guidechem.com]
- 2. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves-online.com [gloves-online.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
